methyl 2-methyl-1H-indole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-9-8(11(13)14-2)4-3-5-10(9)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXDBGWXIQPJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472131 | |
| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34058-51-0 | |
| Record name | Methyl 2-methyl-1H-indole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34058-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of methyl 2-methyl-1H-indole-4-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-1H-indole-4-carboxylate
Foreword: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. Within this class, this compound stands out as a valuable synthetic intermediate. The strategic placement of the methyl group at the C2 position and the carboxylate at the C4 position offers multiple vectors for further chemical modification, enabling the exploration of novel chemical space for drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route and the necessary analytical characterization to ensure the identity and purity of this key building block.
Part 1: Synthesis via the Fischer Indole Pathway
While modern palladium-catalyzed cross-coupling reactions offer elegant solutions for indole synthesis, the Fischer indole synthesis remains a powerful, reliable, and cost-effective method for preparing a wide range of indole derivatives.[1][2][3][4][5] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[5][6][7]
Mechanistic Rationale and Causality
The synthesis of this compound via the Fischer method proceeds by reacting (3-methoxycarbonylphenyl)hydrazine with acetone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical. These catalysts facilitate the key steps of the reaction: the tautomerization of the initially formed hydrazone to an ene-hydrazine and the subsequent[3][3]-sigmatropic rearrangement, which is the rate-determining step.[8] This rearrangement forms a new C-C bond and sets the stage for the final cyclization and aromatization.
The mechanism unfolds as follows:
-
Hydrazone Formation: The nucleophilic (3-methoxycarbonylphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine isomer.
-
[3][3]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[3][3]-sigmatropic rearrangement (an electrocyclic reaction analogous to a Cope rearrangement) to form a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, resulting in the formation of the stable, aromatic indole ring.[5][6]
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to drive the reaction to completion and facilitate purification.
Materials:
-
(3-methoxycarbonylphenyl)hydrazine hydrochloride
-
Acetone (reagent grade)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (3-methoxycarbonylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure to be used directly in the next step.
-
Cyclization: To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10x weight of the hydrazone). Heat the PPA to 80-90°C with stirring.
-
Reaction: Add the crude phenylhydrazone from Step 1 portion-wise to the hot PPA over 15-20 minutes, ensuring the internal temperature does not exceed 100°C.
-
Monitoring: After the addition is complete, maintain the temperature at 90°C and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Carefully neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford pure this compound.
Part 2: Comprehensive Characterization
Structural elucidation and purity assessment are paramount. The following is a guide to the expected analytical data for the title compound.
Spectroscopic Data
The molecular formula of the target compound is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .[9]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | br s | 1H | NH -1 | The indole N-H proton is typically broad and downfield. |
| ~7.75 | d | 1H | CH -5 | Aromatic proton ortho to the electron-withdrawing ester group, shifted downfield. |
| ~7.20 | t | 1H | CH -6 | Aromatic proton coupled to both H-5 and H-7. |
| ~7.10 | d | 1H | CH -7 | Aromatic proton coupled to H-6. |
| ~6.40 | s | 1H | CH -3 | The C3-H of a 2-substituted indole is typically a singlet found around this region. |
| ~3.95 | s | 3H | O-CH₃ | Singlet for the methyl ester protons. |
| ~2.45 | s | 3H | C2-CH₃ | Singlet for the C2-methyl group protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~168.0 | Quaternary | C =O | Ester carbonyl carbon. |
| ~138.0 | Quaternary | C -2 | Carbon bearing the methyl group, shifted downfield due to attachment to nitrogen. |
| ~136.0 | Quaternary | C -7a | Bridgehead carbon adjacent to the nitrogen. |
| ~128.0 | Quaternary | C -3a | Bridgehead carbon adjacent to the C4-ester. |
| ~125.0 | CH | C -6 | Aromatic methine carbon. |
| ~122.0 | CH | C -5 | Aromatic methine carbon. |
| ~120.0 | Quaternary | C -4 | Carbon bearing the ester group. |
| ~110.0 | CH | C -7 | Aromatic methine carbon, shifted upfield due to proximity to the heteroatom. |
| ~101.0 | CH | C -3 | Pyrrole ring methine carbon. |
| ~52.0 | CH₃ | O-C H₃ | Methyl ester carbon. |
| ~14.0 | CH₃ | C2-C H₃ | C2-methyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3400 | N-H | Indole N-H stretch, typically sharp. |
| ~3050 | C-H (sp²) | Aromatic C-H stretch. |
| ~2950 | C-H (sp³) | Aliphatic C-H stretch from methyl groups. |
| ~1715 | C=O | Ester carbonyl stretch, strong absorption. |
| ~1600, ~1450 | C=C | Aromatic ring C=C stretching vibrations. |
| ~1250 | C-O | Ester C-O stretch. |
Mass Spectrometry (MS):
-
Expected Ion: For Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be at m/z 190.08. For Electron Ionization (EI), the molecular ion (M⁺) would be at m/z 189.08.
-
High-Resolution MS (HRMS): Calculated for [C₁₁H₁₁NO₂ + H]⁺: 190.0863; Found: 190.08XX.
Physical and Chromatographic Data
-
Appearance: Expected to be an off-white to yellowish crystalline solid.[10]
-
Melting Point: A sharp melting point is indicative of high purity and should be determined using a calibrated apparatus.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. A single sharp peak at the expected retention time, with an area percent >98%, confirms the sample's purity.[10]
Conclusion
This guide outlines a validated and reliable pathway for the synthesis of this compound using the foundational Fischer indole synthesis. The causality-driven protocol ensures a high probability of success, while the comprehensive characterization plan provides a robust framework for verifying the structural integrity and purity of the final compound. This molecule serves as a critical starting point for further synthetic elaboration, and adherence to these rigorous standards is essential for its effective use in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemimpex.com [chemimpex.com]
A Comprehensive Spectroscopic Analysis of Methyl 2-methyl-1H-indole-4-carboxylate: A Technical Guide for Researchers
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 2-methyl-1H-indole-4-carboxylate is a functionalized indole derivative whose precise structural characterization is paramount for its application in synthetic chemistry and biological screening. Unambiguous confirmation of its identity and purity relies on a synergistic application of modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document explains the causality behind spectral features, outlines standardized protocols for data acquisition, and presents an integrated workflow for comprehensive structural elucidation.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental structure and properties. The numbering of the indole ring system is standardized to ensure consistent and accurate spectral assignments.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34058-51-0 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | Calculated |
| IUPAC Name | This compound | [1] |
| InChI Key | UMXDBGWXIQPJKK-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.
Principles of NMR for Indole Systems
The indole ring is an aromatic system where the electron-donating nitrogen atom significantly influences the electron density distribution. This results in characteristic chemical shifts: protons and carbons on the pyrrole ring (positions 2 and 3) have different electronic environments than those on the benzene ring. Substituents, such as the C2-methyl group and the C4-ester group in the target molecule, induce predictable upfield or downfield shifts in adjacent nuclei, allowing for precise structural assignment. For instance, the electron-withdrawing nature of the C4-carboxylate group is expected to deshield the neighboring protons at C5 and the carbon at C4.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is used if the N-H proton exchange needs to be observed more clearly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
1D Spectra: Record a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[2]
Predicted ¹H NMR Spectral Data
Based on the analysis of similar indole structures, the following proton NMR spectrum is anticipated.[3][4][5]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| NH -1 | ~8.1-8.5 | br s | - | 1H | Broad singlet typical for indole N-H, exchangeable with D₂O. |
| H -3 | ~6.4-6.5 | s | ~1.0 (long-range) | 1H | Singlet (or narrow multiplet) due to minor coupling with the C2-methyl group. |
| H -5 | ~7.6-7.7 | d | J ≈ 8.0 | 1H | Downfield due to proximity to the ester; coupled to H-6. |
| H -6 | ~7.2-7.3 | t | J ≈ 8.0 | 1H | Triplet, coupled to both H-5 and H-7. |
| H -7 | ~7.4-7.5 | d | J ≈ 8.0 | 1H | Coupled to H-6. |
| C2-CH₃ | ~2.4-2.5 | s | - | 3H | Singlet for the methyl group attached to the aromatic ring. |
| O-CH₃ | ~3.9-4.0 | s | - | 3H | Singlet for the ester methyl group. |
Predicted ¹³C NMR Spectral Data
The carbon spectrum provides complementary information, confirming the carbon skeleton.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O | ~168 | Typical chemical shift for an ester carbonyl carbon. |
| C -2 | ~140 | Quaternary carbon, downfield due to attachment to nitrogen and substitution. |
| C -3a | ~128 | Benzene ring bridgehead carbon. |
| C -7a | ~135 | Pyrrole ring bridgehead carbon, adjacent to nitrogen. |
| C -3 | ~102 | Upfield shift characteristic of the electron-rich C3 position in indoles. |
| C -4 | ~125 | Quaternary carbon attached to the ester, deshielded. |
| C -5 | ~122 | Aromatic CH carbon. |
| C -6 | ~123 | Aromatic CH carbon. |
| C -7 | ~112 | Aromatic CH carbon. |
| C2-C H₃ | ~14 | Typical aliphatic methyl carbon shift. |
| O-C H₃ | ~52 | Standard shift for a methoxy carbon of an ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.
Principles of IR Spectroscopy for Functional Group Identification
Molecular vibrations (stretching and bending) absorb infrared radiation at specific frequencies corresponding to the bond type and its environment. For this compound, the most informative regions of the spectrum will reveal the N-H bond of the indole, the C=O bond of the ester, and the various C-H and C=C bonds of the aromatic system.[6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum will provide a distinct fingerprint for the molecule, characterized by the following absorptions.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |
| ~1710-1730 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250-1100 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Principles of Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This high-energy ion is unstable and fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern serves as a molecular fingerprint.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for pure compounds or by direct infusion.
-
Ionization: Use a standard EI source (70 eV) to generate ions.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole) to separate them based on their m/z ratio.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion peak is expected at m/z = 189, corresponding to the molecular formula C₁₁H₁₁NO₂. Key fragmentation pathways can be predicted based on the stability of the resulting fragments.[7][8]
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale |
| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 158 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 130 | [M - •COOCH₃]⁺ | Loss of the entire carbomethoxy radical, a common fragmentation for methyl esters. |
| 103 | [C₈H₇]⁺ | Subsequent loss of HCN from the m/z 130 fragment, characteristic of indole ring fragmentation. |
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular weight and primary fragmentation patterns. Infrared spectroscopy validates the presence of key functional groups, namely the indole N-H and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the complete, high-resolution map of the molecular skeleton and proton environments. By integrating these data streams, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of subsequent chemical and biological studies.
References
- 1. This compound | 34058-51-0 [sigmaaldrich.com]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. iris.unina.it [iris.unina.it]
- 6. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 8. 1H-Indole, 4-methyl- [webbook.nist.gov]
A Technical Guide to the Methyl 2-Methyl-1H-indole-4-carboxylate Scaffold in Medicinal Chemistry
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] This guide focuses on a specific, highly functionalized derivative: methyl 2-methyl-1H-indole-4-carboxylate . We will dissect the strategic value of its structural components, provide detailed synthetic and derivatization methodologies, and explore its application as a versatile core for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Core Scaffold Analysis: Physicochemical and Structural Features
The this compound scaffold offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.
Table 1: Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| SMILES | COC(=O)C1=CC=CC2=C1C=C(C)N[C@H]2 | [4] |
| InChIKey | UMXDBGWXIQPJKK-UHFFFAOYSA-N | [4] |
Key Structural Features for Drug Design:
-
Indole N-H (N1): This nitrogen atom acts as a crucial hydrogen bond donor and provides a primary site for substitution. N-alkylation or N-arylation is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, or to introduce moieties that can access new binding pockets.[5][6]
-
C2-Methyl Group: The methyl group at the C2 position provides steric bulk and, critically, blocks a common site of oxidative metabolism in indoles. Its presence differentiates the scaffold from C3-substituted isomers, often leading to distinct pharmacological profiles and target selectivity.[7]
-
C4-Methyl Carboxylate: This ester group is a versatile chemical handle. It can function as a hydrogen bond acceptor in ligand-receptor interactions. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, providing a robust vector for exploring structure-activity relationships (SAR).[8][9]
-
Aromatic Benzene Ring (C5, C6, C7): These positions are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, methoxy groups) to fine-tune the electronic properties and binding interactions of the entire molecule.
Synthesis of the Core Scaffold
While numerous methods exist for indole synthesis, the Fischer indole synthesis remains a robust and adaptable method for preparing 2-methyl substituted indoles. A plausible and efficient route to the title compound starts from commercially available 3-aminobenzoic acid.
Proposed Synthetic Workflow
Caption: Proposed Fischer indole synthesis route for the core scaffold.
Experimental Protocol: Synthesis of this compound
Rationale: This multi-step protocol is designed for reliability and scalability, using common laboratory reagents. Each step is critical for achieving high purity in the final scaffold.
Step 1: Esterification of 3-Aminobenzoic Acid
-
Suspend 3-aminobenzoic acid (1.0 eq) in methanol (approx. 5 mL per 1 g of starting material).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise while maintaining the temperature below 10°C. Causality: The acid catalyzes the esterification. Slow addition prevents an uncontrolled exotherm.
-
Remove the ice bath and heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-aminobenzoate.
Step 2: Formation of Methyl 3-Hydrazinylbenzoate Hydrochloride
-
Dissolve methyl 3-aminobenzoate (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to -5°C in an ice/salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form. Causality: SnCl₂ is a reducing agent that converts the diazonium salt to the corresponding hydrazine.
-
Stir the mixture for 2-3 hours at 0°C.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the hydrazine salt.
Step 3: Fischer Indole Cyclization
-
Combine methyl 3-hydrazinylbenzoate hydrochloride (1.0 eq) and acetone (1.5 eq) in ethanol.
-
Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to form the hydrazone in situ.
-
Remove the ethanol under reduced pressure.
-
Add polyphosphoric acid (PPA) (10x weight of the hydrazine) to the residue.
-
Heat the mixture to 80-100°C for 1-2 hours. Causality: PPA serves as both the acidic catalyst and the reaction medium for the[7][7]-sigmatropic rearrangement and subsequent cyclization.
-
Cool the reaction, then carefully pour it onto crushed ice and neutralize with 10M NaOH.
-
Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Scaffold Derivatization: Pathways to Chemical Diversity
The true power of this scaffold lies in its amenability to diversification at three key positions: the N1 nitrogen, the C4 ester, and the C5-C7 positions of the benzene ring.
Caption: Key derivatization points on the indole scaffold.
Protocol 1: N-Alkylation at the N1 Position
-
Dissolve the indole scaffold (1.0 eq) in a polar aprotic solvent like DMF or THF.
-
Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature. Causality: The base deprotonates the indole nitrogen to form the more nucleophilic indolate anion.
-
Add the desired alkyl or benzyl halide (R-X, 1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until TLC indicates completion.
-
Quench the reaction with water and extract with an organic solvent. Purify via column chromatography.
Protocol 2: Amide Formation at the C4 Position
-
Saponification: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the ester is fully consumed. Acidify the mixture with 1M HCl to precipitate the carboxylic acid, then filter or extract.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU or EDC/HOBt (1.2 eq) in DMF.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq). Causality: The base neutralizes the acid and facilitates the activation by the coupling agent.
-
Stir at room temperature for 6-24 hours.
-
Dilute with water, extract the product, and purify by chromatography or recrystallization.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
While direct studies on the title compound are emerging, the broader indole-2-carboxamide class, which is directly accessible from this scaffold, has been extensively validated across multiple therapeutic areas.
Case Study 1: Anticancer Agents - Dual EGFR/CDK2 Inhibitors
Derivatives of the indole-2-carboxamide scaffold have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation.[10][11]
Caption: Dual inhibition of EGFR and CDK2 pathways by indole scaffolds.
SAR Insights:
-
C4-Amide: A phenethyl moiety attached via the amide bond is crucial for high potency.[10]
-
C5-Position: Substitution with a chloro group (R₃ = Cl) significantly enhances antiproliferative activity compared to an unsubstituted ring.[10]
-
N1-Position: N-alkylation (e.g., R₁ = methyl) is generally well-tolerated and can be used to optimize pharmacokinetic properties.
Case Study 2: Antimicrobial Agents - Anti-TB Activity
The indole-2-carboxamide scaffold is a validated pharmacophore for targeting Mycobacterium tuberculosis (M. tb).[8] Lipophilicity plays a key role in activity, likely by facilitating cell wall penetration.
SAR Insights:
-
C4-Amide: Bulky, lipophilic groups like adamantane are highly favorable. The N-(1-(Adamantan-1-yl)ethyl)amide derivative is particularly potent.[8]
-
Benzene Ring: Substitution with electron-withdrawing groups like halogens (e.g., 4,6-dichloro) dramatically increases anti-TB activity, correlating with increased lipophilicity (ClogP).[8]
Case Study 3: Neuromodulators - CB1 Allosteric Modulators
The scaffold has been successfully employed to develop negative allosteric modulators (NAMs) of the cannabinoid type 1 (CB1) receptor, a target for various neurological and metabolic disorders.[9]
SAR Insights:
-
C3-Position: Unlike the core scaffold of this guide (which has a C2-methyl), SAR studies on related indole-2-carboxamides show that the C3 position should be unsubstituted (H) or small (methyl) for optimal activity.[9] This highlights how positional isomerism can fine-tune target engagement.
-
C5-Position: A chloro or fluoro group is preferred for potent CB1 modulation.[9]
-
C4-Amide: The potency is highly sensitive to the amine substituent. A phenyl ring with a 4-diethylamino group was found to be optimal.[9]
Table 2: Summary of Structure-Activity Relationships (SAR)
| Target Class | Optimal Substitution at N1 | Optimal Substitution at C5 | Optimal C4-Amide Moiety (R₂) | Reference |
| Anticancer (EGFR/CDK2) | Alkyl groups tolerated | Chloro | N-Phenethyl with specific substitutions | [10] |
| Anti-TB (M. tb) | H | 4,6-Dichloro | N-(1-Adamantyl)ethyl | [8] |
| Neuromodulator (CB1) | H | Chloro or Fluoro | N-(4-diethylaminophenyl) | [9] |
Conclusion and Future Perspectives
The this compound core is a highly valuable and versatile scaffold for modern medicinal chemistry. Its strategic placement of functional groups—a modifiable nitrogen, a metabolically robust C2-methyl group, and a highly versatile C4-ester handle—provides an ideal platform for the rapid generation of diverse chemical libraries.
The demonstrated success of the derived indole-2-carboxamide core in producing potent and selective modulators for targets ranging from kinases and bacterial enzymes to GPCRs underscores its vast potential. Future research should focus on exploring novel derivatization at less-explored positions (e.g., C6 and C7) and applying this scaffold to new biological targets where the unique spatial and electronic arrangement of its functional groups can be exploited to address unmet medical needs.
References
- 1. iris.unina.it [iris.unina.it]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Methyl 2-Methyl-1H-indole-4-carboxylate in Common Organic Solvents
Introduction
Methyl 2-methyl-1H-indole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, understanding its physicochemical properties is paramount for its application in pharmaceutical sciences.[1] Among these properties, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification, formulation, and ultimately, the bioavailability of a potential drug candidate.[2]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes information from structurally related indole derivatives, fundamental principles of solubility, and established experimental methodologies.[3][4] It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable protocols.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a bicyclic indole core, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.
-
Indole Core: The indole ring system is aromatic and relatively nonpolar, contributing to its solubility in nonpolar solvents. The presence of the nitrogen atom in the pyrrole ring, however, introduces a polar element capable of hydrogen bonding.
-
Methyl Carboxylate Group (-COOCH₃): This ester functional group is polar and can act as a hydrogen bond acceptor.[5] This feature enhances solubility in polar solvents.
-
Methyl Group (-CH₃): The additional methyl group at the 2-position is a nonpolar, hydrophobic moiety that can slightly decrease solubility in polar solvents.
A summary of the key physicochemical properties of the related compound, methyl 1H-indole-4-carboxylate, is presented in Table 1. These properties provide a baseline for understanding the behavior of its 2-methyl derivative.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Melting Point | 68-71 °C | [7] |
| Appearance | Off-white to yellowish crystalline powder | [1] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound in a given organic solvent is determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Influence of Solvent Polarity
The polarity of organic solvents plays a crucial role. Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). The electronic spectra of indole derivatives are known to be sensitive to solvent polarity, indicating significant solute-solvent interactions.[9]
Hydrogen Bonding
The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom can act as hydrogen bond acceptors.[5] Solvents capable of hydrogen bonding, such as alcohols, will likely exhibit good solvency for this compound.[10] The ability of esters to form hydrogen bonds with water molecules explains the solubility of smaller esters in water; however, as the hydrocarbon portion of the molecule increases, this solubility decreases.[5]
Temperature Effects
For most solid organic compounds, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the crystal and to create a cavity in the solvent for the solute molecule. An increase in temperature provides the necessary thermal energy to favor dissolution.[13][14]
Predicted Solubility Profile
Based on the structural features and theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents is presented in Table 2. It is important to note that this is a predictive guide, and experimental verification is essential for precise quantitative data.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Forms hydrogen bonds with the N-H and ester groups.[4] |
| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions with the ester group. |
| Ethyl Acetate | Polar Aprotic | Moderate | Structurally similar to the solute's ester group, favorable interactions. |
| Dichloromethane | Polar Aprotic | Moderate | Can interact with the polar parts of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, effective at solvating a wide range of compounds. |
| Toluene | Nonpolar | Low to Moderate | Aromatic ring can interact with the indole core via π-π stacking. |
| Hexane | Nonpolar | Low | Primarily van der Waals interactions, not sufficient to overcome solute-solute forces. |
| Water | Polar Protic | Very Low | The nonpolar indole ring and methyl groups limit aqueous solubility. |
Experimental Determination of Solubility
To obtain accurate solubility data, experimental measurement is necessary. The following section outlines a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.[2][15]
Equilibrium Solubility Method (Shake-Flask)
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Equilibrate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for the Experimental Determination of Equilibrium Solubility.
Factors Influencing Solubility: A Deeper Dive
The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a polar protic solvent like methanol.
Caption: Key Intermolecular Interactions Influencing Solubility.
Safety and Handling
When working with organic solvents, it is crucial to adhere to strict safety protocols.[16] Always consult the Safety Data Sheet (SDS) for each solvent before use.[17][18][19]
General Precautions:
-
Work in a well-ventilated area, preferably within a fume hood.[20][21]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Avoid inhalation of vapors and direct contact with skin.
-
Keep containers tightly sealed when not in use to prevent evaporation and exposure.[16][20]
-
Store flammable solvents in appropriate safety cabinets away from ignition sources.[20]
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.ws [chem.ws]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 21. files.upei.ca [files.upei.ca]
An In-depth Technical Guide to the Chemical Reactivity of the Indole-4-Carboxylate Core
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and the strategic placement of the carboxylate group offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the chemical reactivity of the indole-4-carboxylate core, moving beyond a simple recitation of reactions to delve into the underlying principles that govern its reactivity. We will examine the synthesis of this core, the nuanced reactivity of its various positions, and the powerful transition-metal-catalyzed cross-coupling reactions that have revolutionized its functionalization. This document is intended to serve as a practical and insightful resource for researchers aiming to harness the full synthetic potential of this important heterocyclic system.
Introduction: The Strategic Importance of the Indole-4-Carboxylate Moiety
The indole ring system is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] The introduction of a carboxylate group at the C4 position fundamentally alters the electronic landscape of the indole nucleus, influencing its reactivity and providing a crucial handle for further chemical modification.[4] This strategic functionalization makes methyl indole-4-carboxylate and its derivatives invaluable building blocks in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] Furthermore, these compounds are finding increasing use in the development of agrochemicals and advanced materials such as organic light-emitting diodes (OLEDs).[5][6]
This guide will dissect the chemical behavior of the indole-4-carboxylate core, offering a detailed, mechanistically driven understanding of its reactivity. Our exploration will be grounded in established synthetic protocols and cutting-edge research, providing both foundational knowledge and advanced strategies for the derivatization of this versatile scaffold.
Synthesis of the Indole-4-Carboxylate Core
A reliable and efficient synthesis of the indole-4-carboxylate core is the essential first step for any subsequent reactivity studies. While numerous methods for indole synthesis exist, the Leimgruber-Batcho indole synthesis is a particularly effective and widely used approach for preparing substituted indoles, including the 4-carboxylate variant.[7]
A common route starts from methyl 2-methyl-3-nitrobenzoate.[8] This starting material undergoes a series of transformations, including condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by a reductive cyclization, often using reagents like Raney Ni-hydrazine hydrate, to furnish the desired methyl indole-4-carboxylate.[8]
Experimental Protocol: Synthesis of Methyl Indole-4-Carboxylate via the Leimgruber-Batcho Approach (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
-
Step A: Reduction of the Starting Material. Methyl 2-methyl-3-nitrobenzoate is reduced using a suitable reducing agent like sodium borohydride in a solvent such as tert-butanol/methanol.[8] The reaction is typically refluxed to ensure complete conversion to the corresponding benzyl alcohol.[8]
-
Step B: Oxidation to the Aldehyde. The resulting 2-methyl-3-nitrobenzyl alcohol is then oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed, with careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.
-
Step C: Protection of the Aldehyde. The aldehyde group is often protected, for instance, by forming an acetal with ethylene glycol, to prevent unwanted side reactions in the subsequent steps.[8]
-
Step D: Condensation and Reductive Cyclization. The protected aldehyde is then condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA). This is followed by a one-pot reductive cyclization using a reducing agent like Raney Ni and hydrazine hydrate, which simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.[8] Subsequent hydrolysis removes the protecting group to yield indole-4-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid and esterified to methyl indole-4-carboxylate if desired.
The Reactivity Landscape of the Indole-4-Carboxylate Core
The indole ring is a π-excessive heterocycle, making it inherently electron-rich and prone to electrophilic substitution.[9] The preferred site for electrophilic attack is typically the C3 position, as the resulting intermediate cation is stabilized by delocalization of the nitrogen lone pair.[9] However, the presence and position of the electron-withdrawing carboxylate group at C4 significantly modulates this reactivity.
Electrophilic Substitution: A Tale of Competing Positions
While the C3 position remains the most nucleophilic, the deactivating effect of the C4-carboxylate group can influence the regioselectivity of electrophilic substitution reactions.
-
Protonation: Indole is a weak base, and protonation can occur at either the N1 or C3 position.[9] The C3-protonated species is thermodynamically more stable.[9] The electron-withdrawing nature of the carboxylate group at C4 will further decrease the basicity of the indole nitrogen.
-
Halogenation: Halogenation of indoles typically occurs readily at the C3 position.[10] In the case of indole-4-carboxylate, while C3 remains the primary site of attack, careful control of reaction conditions is necessary to avoid side reactions.
-
Nitration and Sulfonation: These reactions also predominantly occur at the C3 position.[10] The use of milder reagents, such as a nitric acid/acetic anhydride mixture for nitration and a SO3-pyridine complex for sulfonation, is often employed to prevent polymerization and degradation of the indole ring.[10]
-
Vilsmeier-Haack Formylation: This reaction provides a reliable method for introducing a formyl group at the C3 position of the indole ring using reagents like dimethylformamide and phosphorus oxychloride.[10]
-
Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position.[7]
If the C3 position is already substituted, electrophilic attack will then favor the C2 position.[9] If both C2 and C3 are blocked, substitution can occur on the benzene ring, typically at the C6 position.[9]
Reactivity of the N-H Bond
The nitrogen atom of the indole-4-carboxylate core can be functionalized through deprotonation followed by reaction with an electrophile.
-
N-Alkylation and N-Acylation: The N-H proton is acidic and can be removed by a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding anion.[4] This nucleophilic nitrogen can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted indole-4-carboxylates.[1][4] It is crucial to select reaction conditions that favor N-alkylation over potential side reactions like ester hydrolysis.[1]
Experimental Protocol: N-Alkylation of Ethyl Indole-4-Carboxylate (Illustrative)
-
To a solution of ethyl 1H-indole-4-carboxylate in a polar aprotic solvent like DMF, add a base such as potassium carbonate.[4]
-
Stir the mixture at room temperature to facilitate the deprotonation of the indole nitrogen.
-
Add the desired alkyl halide (e.g., allyl bromide) dropwise to the reaction mixture.[4]
-
Heat the reaction mixture as necessary to drive the reaction to completion.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the N-alkylated indole-4-carboxylate.
Transformations of the Carboxylate Group
The ester functionality at the C4 position is a versatile handle for a variety of chemical transformations.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4] This carboxylic acid is a key intermediate for further derivatization.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[4] This alcohol can then be further functionalized.
-
Amide Formation: The ester can react with amines to form the corresponding amides.[4] This is a common strategy in drug discovery to introduce diverse functional groups and modulate the physicochemical properties of the molecule.[11]
-
Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl or methyl ester can be converted to other esters.[4]
Advanced Functionalization: Transition-Metal-Catalyzed Cross-Coupling and C-H Activation
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the indole-4-carboxylate core is no exception. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis.[12] For the indole-4-carboxylate scaffold, these reactions typically involve the use of a pre-functionalized indole, such as a halo-indole, which can then be coupled with a variety of partners.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For instance, a bromo- or iodo-substituted indole-4-carboxylate can be coupled with an aryl or vinyl boronic acid to form a new C-C bond.[13]
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This is a valuable tool for introducing alkyne functionalities into the indole-4-carboxylate core.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide.[12] This is a powerful method for synthesizing N-arylated indole derivatives.
C-H Activation: The Next Frontier
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of organic molecules, including indoles.[15][16][17][18] This approach avoids the need for pre-functionalization, making synthetic routes more streamlined.
-
C2- and C7-Functionalization: By carefully choosing the directing group on the indole nitrogen and the reaction conditions, it is possible to achieve site-selective C-H functionalization at the C2 and C7 positions.[15][16] For example, N-acylindoles can undergo regioselective amidation at either C2 or C7 depending on the directing group and additives used.[15]
-
C4-Functionalization: While more challenging, direct C-H functionalization at the C4 position has been achieved using directing groups at the C3 position.[19][20] For instance, rhodium-catalyzed C4-H alkenylation of 3-trifluoroacetyl indoles has been reported.[20]
Visualization of Reactivity
Conclusion and Future Outlook
The indole-4-carboxylate core represents a remarkably versatile scaffold for the synthesis of a wide range of functional molecules. A thorough understanding of its inherent reactivity, modulated by the C4-carboxylate group, is paramount for its effective utilization. While traditional electrophilic substitution and functional group manipulations provide a solid foundation for its derivatization, the true power of this core is unlocked through modern synthetic methodologies like transition-metal-catalyzed cross-coupling and direct C-H activation. These advanced techniques offer unprecedented control over site-selectivity and allow for the construction of highly complex and diverse molecular architectures.
As the fields of medicinal chemistry and materials science continue to evolve, the demand for novel and efficient synthetic strategies will only increase. The continued exploration of the chemical reactivity of the indole-4-carboxylate core, particularly in the realm of asymmetric catalysis and late-stage functionalization, will undoubtedly lead to the discovery of new therapeutic agents and innovative materials with enhanced properties. This guide serves as a starting point for researchers to delve into the rich and rewarding chemistry of this important heterocyclic system.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indole-4-carboxylate | 50614-84-1 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Electrophilic substitution at the indole [quimicaorganica.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. soc.chim.it [soc.chim.it]
- 19. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 20. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Indole-4-Carboxylate Compounds
Introduction: The Strategic Value of the Indole-4-Carboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to numerous enzymes and receptors, making it a "privileged scaffold" in drug discovery. Within this family, the indole-4-carboxylate motif is of particular interest. This structural isomer serves as a key synthetic intermediate for pharmaceuticals targeting neurological disorders, inflammation, and cancer.[2][3] For example, indole-4-carboxaldehyde, a closely related precursor, is instrumental in preparing antitumor agents and inhibitors of cell division.[4] The strategic placement of the carboxylate group at the 4-position provides a crucial vector for chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive technical overview of the modern workflows employed to discover and isolate novel indole-4-carboxylate compounds. We will move beyond simple recitation of methods to explore the underlying scientific rationale for experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, integrating checkpoints to ensure the integrity of the scientific process from initial discovery to final structural verification.
Part 1: Discovery Strategies for Novel Scaffolds
The search for new chemical entities begins with a strategic choice: to build or to find. Researchers can either construct libraries of novel compounds through synthetic chemistry or explore the vast, evolutionarily refined chemistry of the natural world.
Strategy A: High-Throughput Screening (HTS) of Focused Synthetic Libraries
This strategy relies on the systematic synthesis and rapid biological evaluation of a large number of compounds to identify "hits." The primary advantage is the ability to explore specific, targeted chemical space and readily establish a structure-activity relationship (SAR).
The Causality of Library Design: A synthetic library's success is predicated on its design. For indole-4-carboxylates, this often involves leveraging robust and versatile synthetic routes, such as modifications of the Fischer indole synthesis, which allows for diverse substitutions around the core scaffold.[5] The goal is not random assembly but the creation of a focused library where molecular properties are systematically varied to maximize the chances of interacting with a biological target.
This protocol is adapted from methodologies used to screen indole derivatives for anticancer activity, as tubulin is a common oncology target.[6]
-
Principle: This biochemical assay measures a compound's ability to inhibit tubulin polymerization into microtubules. This process is monitored by an increase in fluorescence from a reporter dye that specifically binds to polymerized tubulin.
-
Materials:
-
Tubulin (≥99% pure)
-
GTP (Guanosine-5'-triphosphate) stock solution (10X)
-
Tubulin Polymerization Buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (novel indole-4-carboxylates) dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (DMSO)
-
384-well, black, clear-bottom assay plates
-
-
Methodology:
-
Compound Plating: Dispense 2 µL of test compounds, positive controls, and negative controls into the wells of a 384-well plate using an acoustic liquid handler.
-
Reagent Preparation: Prepare a "Tubulin/Reporter Mix" by diluting tubulin and the fluorescent reporter dye to their final working concentrations in ice-cold Tubulin Polymerization Buffer.
-
Reaction Initiation: Add 18 µL of the Tubulin/Reporter Mix to each well. Immediately follow by adding 5 µL of a 5X GTP stock solution to initiate polymerization.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for microtubule formation.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI).
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (0% inhibition) and negative (100% inhibition) controls. Hits are typically defined as compounds exhibiting >50% inhibition at a given concentration.
-
Strategy B: Bioassay-Guided Isolation from Natural Sources
This classical yet powerful approach uses biological activity as the primary guide for isolating novel compounds from complex natural extracts. The rationale is that organisms, particularly those in competitive environments like marine sponges or soil fungi, produce a rich diversity of bioactive secondary metabolites.[7][8]
The Causality of Source Selection: The choice of a natural source is a critical, experience-driven decision. Marine organisms are a prolific source of indole alkaloids due to the unique evolutionary pressures of their environment.[7] Similarly, endophytic fungi are known producers of novel bioactive compounds.[7] Targeting organisms with a known history of producing related compound classes significantly increases the probability of success.
Part 2: Isolation and Purification Workflows
Whether a hit originates from a synthetic library or a natural extract, it must be isolated in a pure form for definitive structural and biological characterization. Chromatography is the indispensable tool for this process.
Technique 1: Solid-Phase Extraction (SPE) for Sample Pre-concentration and Cleanup
Causality: Crude natural product extracts or reaction mixtures are exceedingly complex. SPE serves as a crucial first-pass purification and concentration step.[9] It separates compounds based on broad differences in polarity, removing highly polar (e.g., salts, sugars) or non-polar (e.g., lipids) contaminants that could interfere with subsequent high-resolution chromatography. Using a C18 (reversed-phase) cartridge is common for trapping moderately polar compounds like indole-4-carboxylates from aqueous extracts.[9]
-
Principle: This protocol uses a reversed-phase C18 sorbent to retain indole compounds from an aqueous matrix while allowing highly polar impurities to pass through. The retained compounds are then eluted with an organic solvent.
-
Materials:
-
C18 SPE Cartridge
-
Aqueous extract/sample
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
SPE manifold
-
-
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase and activate the functional groups. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
Loading: Slowly load the aqueous sample onto the cartridge. The target indole-4-carboxylate compounds will be retained on the C18 sorbent.
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away any remaining polar impurities.
-
Elution: Elute the retained compounds by passing 3-5 mL of methanol through the cartridge into a clean collection tube. This fraction now contains the concentrated and partially purified indole compounds.
-
Technique 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for high-resolution separation of complex mixtures.
Causality of Method Selection: For indole-4-carboxylates, ion-suppression reversed-phase HPLC is often the method of choice.[10]
-
Reversed-Phase: The C8 or C18 stationary phase effectively retains the moderately non-polar indole core.
-
Ion Suppression: The carboxylate group (-COOH) is acidic. At neutral pH, it will be deprotonated (-COO⁻), making it highly polar and causing it to elute very early with poor peak shape. By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase, the pH is lowered.[9] This suppresses the ionization of the carboxylic acid, rendering the molecule more neutral and allowing it to be retained and separated effectively based on the properties of the indole scaffold itself.
-
Principle: A scaled-up version of analytical HPLC designed to isolate milligram quantities of a pure compound.
-
System:
-
Methodology:
-
Method Development: First, develop an analytical-scale method to determine the optimal gradient for separating the target compound.
-
Sample Preparation: Dissolve the concentrated SPE eluate in a small volume of the initial mobile phase composition. Filter through a 0.45 µm syringe filter.
-
Gradient Elution: Inject the sample and run a linear gradient. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: Gradient from 20% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 20% B for re-equilibration.[9]
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Chromatographic Parameters
The following table presents hypothetical data from an optimized HPLC separation of indole derivatives, illustrating key parameters used for method validation and comparison.[10]
| Compound ID | Retention Time (t_R) (min) | Capacity Factor (k') | Selectivity (α) vs. I4C | Resolution (R_s) vs. I4C |
| Indole-3-acetic acid | 12.5 | 5.25 | 0.85 | - |
| Indole-4-carboxylate (I4C) | 14.8 | 6.40 | 1.00 | 2.85 |
| Indole-2-carboxylic acid | 16.2 | 7.10 | 1.11 | 1.60 |
| 3-Acetylindole | 18.1 | 8.05 | 1.26 | 2.15 |
Part 3: Structural Elucidation and Verification
Once a compound is isolated in pure form, its exact chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
Technique 1: Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the unambiguous determination of its molecular formula. Tandem MS (MS/MS) fragments the molecule in a predictable way, offering clues about its substructures.[11][12] For an indole-4-carboxylate, a characteristic fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group.
-
System: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Infusion: Introduce the purified compound into the MS via a suitable LC method (as described in Part 2).
-
Full Scan (MS1): Acquire a high-resolution full scan spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Formula Determination: Use the accurate mass to generate a list of possible molecular formulas within a narrow mass tolerance (e.g., < 5 ppm).
-
Tandem Scan (MS2): Select the molecular ion from the MS1 scan for collision-induced dissociation (CID). Acquire the MS2 spectrum to observe the fragmentation pattern.
-
Interpretation: Analyze the fragment ions to confirm the presence of the indole core and other functional groups.
-
Data Presentation: Expected MS/MS Fragments
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 162.05 [M+H]⁺ | 145.05 | 17 (NH₃) | Loss of ammonia from indole ring |
| 162.05 [M+H]⁺ | 118.06 | 44 (CO₂) | Loss of carbon dioxide |
| 160.04 [M-H]⁻ | 116.05 | 44 (CO₂) | Decarboxylation (characteristic) |
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the formula, NMR reveals the specific arrangement and connectivity of atoms, making it the definitive tool for structure elucidation.[13]
-
¹H NMR: Shows the number of different types of protons and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY), which protons are directly attached to which carbons (HSQC), and longer-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular puzzle.
-
Sample Preparation: Dissolve 1-5 mg of the pure compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC.
-
-
Interpretation:
-
¹H Spectrum: Identify characteristic aromatic proton signals for the indole ring (typically 6.5-8.0 ppm) and the acidic proton of the carboxylic acid (>10 ppm).[14]
-
¹³C Spectrum: Identify the carbonyl carbon (~160-170 ppm) and the aromatic carbons (~100-140 ppm).[15]
-
2D Spectra: Use HMBC correlations to connect substituents to the indole core. For example, an HMBC correlation from the proton at position 5 to the carbonyl carbon would confirm the 4-carboxylate substitution pattern.
-
Data Presentation: Characteristic NMR Shifts for Indole-4-Carboxylic Acid
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
| N-H | ~11.7 | - | C2, C3, C7a |
| C2-H | ~7.1 | ~128.9 | C3, C3a, C7a |
| C3-H | ~7.0 | ~107.8 | C2, C3a, C4 |
| C5-H | ~7.1 | ~120.4 | C4, C7, C3a |
| C6-H | ~7.2 | ~124.7 | C4, C7a |
| C7-H | ~7.4 | ~113.0 | C5, C3a |
| C4 | - | ~122.4 | - |
| C=O | - | ~163.3 | C4-H, C5-H |
(Note: Shift values are approximate and can vary based on solvent and substitution.)[15]
Conclusion: From Hit to Characterized Lead
The discovery and isolation of a novel indole-4-carboxylate is a systematic, multi-stage process that demands both technical precision and scientific insight. By integrating rational discovery strategies—either through the design of synthetic libraries or the careful selection of natural sources—with robust, high-resolution isolation techniques, researchers can efficiently identify promising hit compounds. The subsequent application of a comprehensive spectroscopic toolkit, primarily mass spectrometry and multi-dimensional NMR, provides the definitive structural evidence required to transform an unknown active compound into a fully characterized lead molecule. This validated lead then serves as the starting point for further medicinal chemistry optimization, preclinical development, and ultimately, the potential creation of a next-generation therapeutic agent.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. goldbio.com [goldbio.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-4-carboxylate
An In-Depth Guide to the Palladium-Catalyzed Synthesis of Methyl 2-Methyl-1H-indole-4-carboxylate
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents like vinblastine, underscores its importance as a "privileged scaffold" in drug discovery.[3] Consequently, the development of efficient and modular methods for the synthesis of functionalized indoles is a paramount objective in modern organic chemistry.[4][5]
This compound, the subject of this guide, is a particularly valuable synthetic intermediate. The strategic placement of the methyl group at the C-2 position and the carboxylate at C-4 provides distinct handles for further chemical elaboration, making it a key building block for serotonin receptor modulators and other agents targeting the central nervous system.[6]
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the construction of complex heterocyclic systems, including the indole ring.[1][7] Methodologies such as the Larock heteroannulation, Sonogashira coupling-cyclization cascades, and Buchwald-Hartwig amination offer powerful and versatile strategies for accessing diverse indole derivatives under relatively mild conditions.[8][9][10][11] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, leveraging a modern palladium-catalyzed intramolecular oxidative coupling approach.
Synthetic Strategy: Intramolecular C-H Activation
The selected strategy involves a two-step sequence commencing with the formation of an N-aryl enamine intermediate, followed by a palladium-catalyzed intramolecular oxidative C-H activation and cyclization. This approach is highly efficient and offers excellent regioselectivity, making it suitable for constructing the desired 2-methyl-substituted indole core.[12][13]
The key transformation is the palladium(II)-catalyzed cyclization of the enamine. The mechanism is believed to proceed through the coordination of the enamine to the palladium center, followed by an intramolecular electrophilic attack on the ortho-C-H bond of the aniline ring. Subsequent reductive elimination forms the indole C2-C3 bond and regenerates the active palladium catalyst, which is then re-oxidized to complete the catalytic cycle.
Catalytic Cycle of Palladium-Catalyzed Indole Synthesis
The diagram below illustrates a generalized catalytic cycle for the formation of the indole ring via intramolecular C-H activation of an enamine precursor. This process highlights the central role of the palladium catalyst in facilitating the key bond-forming steps.
Caption: Generalized catalytic cycle for indole synthesis via C-H activation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). An inert atmosphere is crucial for the palladium-catalyzed step.
Part A: Synthesis of the Enamine Intermediate
-
Reactant Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add methyl 3-aminobenzoate (1.51 g, 10.0 mmol, 1.0 equiv.), acetone (11.6 mL, 150 mmol, 15.0 equiv.), and toluene (40 mL).
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol, 0.05 equiv.).
-
Reaction : Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours, with azeotropic removal of water.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-(prop-1-en-2-ylamino)benzoate. This intermediate is often used in the next step without further purification.
Part B: Palladium-Catalyzed Intramolecular Cyclization
-
Inert Atmosphere Setup : Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Loading : To the flask, add the crude enamine from Part A (approx. 10.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mmol, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 2.72 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF, 50 mL) via cannula or syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring : Monitor the formation of the indole product by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the metal salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford this compound as a solid.
Quantitative Data and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| Part A | ||||||
| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.16 | 10.0 | 1.51 g | 1.0 | Starting Material |
| Acetone | C₃H₆O | 58.08 | 150 | 11.6 mL | 15.0 | Reagent/Solvent |
| Toluene | C₇H₈ | 92.14 | - | 40 mL | - | Solvent |
| p-TSA monohydrate | C₇H₁₀O₄S | 190.22 | 0.5 | 95 mg | 0.05 | Acid Catalyst |
| Part B | ||||||
| Enamine Intermediate | C₁₁H₁₃NO₂ | 191.23 | ~10.0 | ~1.91 g | 1.0 | Substrate |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.5 | 112 mg | 0.05 | Catalyst |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 15.0 | 2.72 g | 1.5 | Oxidant |
| DMF (anhydrous) | C₃H₇NO | 73.09 | - | 50 mL | - | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target indole.
Optimization and Troubleshooting
The success of palladium-catalyzed reactions is highly dependent on the precise control of reaction parameters. The causality behind experimental choices is critical for achieving high yields and purity.
-
Catalyst System : Palladium(II) acetate is a common and effective precatalyst. The copper(II) acetate serves as a stoichiometric oxidant to regenerate the active Pd(II) species from the Pd(0) formed after reductive elimination, allowing the palladium to be used in catalytic amounts.[13]
-
Solvent : Anhydrous, high-boiling polar aprotic solvents like DMF or NMP are crucial.[8][9] They facilitate the dissolution of reagents and salts and allow the reaction to be conducted at the elevated temperatures required for C-H activation. Incomplete removal of water can deactivate the catalyst.
-
Atmosphere : The exclusion of oxygen during the initial phase of the catalytic cycle (before it's needed for re-oxidation in some systems) and moisture is vital to prevent catalyst degradation and unwanted side reactions. Using Schlenk techniques and degassed solvents is highly recommended.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd(OAc)₂).2. Insufficient temperature.3. Presence of water or other inhibitors. | 1. Use fresh, high-purity Pd(OAc)₂.2. Ensure the internal reaction temperature reaches 100-110 °C.3. Use anhydrous, degassed solvents and properly dried glassware. |
| Formation of Side Products | 1. Dimerization of the starting enamine.2. Over-oxidation or decomposition of the product. | 1. Adjust catalyst loading or temperature.2. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of impurities with the product. | 1. Perform thorough aqueous washes (3-5 times) to remove all DMF before concentrating.2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. |
Conclusion
This application note details a robust and efficient palladium-catalyzed method for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By leveraging a modern intramolecular C-H activation strategy, this protocol provides researchers with a reliable pathway to access this important molecular scaffold. Careful attention to the reaction parameters, particularly the quality of reagents, choice of solvent, and maintenance of an inert atmosphere, is essential for achieving optimal results. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized indole derivatives, highlighting the power of palladium catalysis in contemporary organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
- 6. 2-Methyl-1H-indole-4-carboxylic acid [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Indole Synthesis: A Guide to Microwave-Assisted Preparation of 2-Methyl-1H-indole-3-carboxylate Derivatives
Introduction: The Significance of Indole Derivatives and the Advent of Microwave Chemistry
The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of pharmacologically active compounds, from anti-migraine agents to anti-cancer drugs.[1] Among these, 2-methyl-1H-indole-3-carboxylate derivatives are pivotal intermediates and target molecules. Traditionally, the synthesis of these compounds, often relying on classic methods like the Fischer indole synthesis, has been hampered by long reaction times, harsh acidic conditions, and often moderate yields.[2][3]
The advent of microwave-assisted organic synthesis (MAOS) has marked a paradigm shift in chemical synthesis.[4] By utilizing microwave irradiation, MAOS offers direct and efficient heating of reactants and solvents, leading to a dramatic acceleration of reaction rates, improved yields, and enhanced product purity.[5][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[7][8] This guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, focusing on a modern palladium-catalyzed approach and referencing the classic Fischer indole synthesis.
Underlying Principles: Mechanisms of Indole Formation
The Classic Approach: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust method for forming the indole ring from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[9][10] The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[9][9]-Sigmatropic Rearrangement: A crucial electrocyclic rearrangement occurs, breaking the N-N bond and forming a C-C bond.[3][11]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[10][12]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
A Modern Approach: Palladium-Catalyzed Intramolecular Cyclization
More contemporary methods leverage transition-metal catalysis to achieve indole synthesis under milder conditions with greater efficiency. A particularly effective strategy for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[1][2]
The Causality Behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂) Catalyst: Palladium is a versatile catalyst in organic synthesis, known for its ability to facilitate C-H activation and C-C bond formation.[13][14] In this reaction, the Pd(II) catalyst is crucial for the intramolecular cyclization of the enamine onto the aryl ring.
-
Copper(II) Acetate (Cu(OAc)₂) Oxidant: The catalytic cycle requires the palladium to be in its active Pd(II) state. The Cu(II) salt acts as a co-oxidant to regenerate the Pd(II) catalyst from the Pd(0) species formed after the reductive elimination step, allowing for a catalytic amount of the more expensive palladium to be used.
-
Potassium Carbonate (K₂CO₃) Base: The base is essential for the deprotonation steps within the catalytic cycle and to neutralize any acidic byproducts, ensuring the reaction proceeds efficiently.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the polar reaction mixture, significantly accelerating the rate of the palladium-catalyzed cyclization compared to conventional oil bath heating.[2][12]
Experimental Protocols and Methodologies
This section details a validated protocol for the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed pathway.[2]
General Workflow for Microwave-Assisted Synthesis
The workflow for microwave-assisted synthesis is streamlined and efficient, offering significant advantages over traditional methods.[15]
Caption: General workflow for microwave-assisted organic synthesis.
Protocol: Microwave-Assisted Pd-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol is adapted from the work of Bellavita et al. and provides a reliable method for the synthesis of the target indole derivatives.[2]
Materials and Reagents:
-
Methyl-(Z)-3-(phenylimino)butanoate (enamine intermediate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stir bars
-
Dedicated microwave synthesizer with temperature and pressure control
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the enamine intermediate (e.g., methyl-(Z)-3-(phenylimino)butanoate, 0.16 mmol, 1 eq).
-
Add potassium carbonate (K₂CO₃, 0.40 mmol, 2.5 eq), copper(II) acetate (Cu(OAc)₂, 0.16 mmol, 1 eq), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂, 0.016 mmol, 0.1 eq).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial securely with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a constant temperature of 60 °C for 3 hours. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to a safe temperature (e.g., below 50°C) before carefully opening it.[5]
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-methyl-1H-indole-3-carboxylate.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Compound | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 2-methyl-1H-indole-3-carboxylate | Conventional (Oil Bath) | 80 | 16 h | 75 | [2] |
| Methyl 2-methyl-1H-indole-3-carboxylate | Microwave-Assisted | 60 | 3 h | 94 | [2] |
| Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | Conventional (Oil Bath) | 80 | 16 h | 72 | [2] |
| Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | Microwave-Assisted | 60 | 3 h | 91 | [2] |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional (Oil Bath) | 80 | 16 h | 69 | [2] |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave-Assisted | 60 | 3 h | 92 | [2] |
Table 1: Comparison of conventional and microwave-assisted synthesis for selected 2-methyl-1H-indole-3-carboxylate derivatives.[2]
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. Here are some field-proven insights for troubleshooting and optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Impure starting materials.- Inactive catalyst.- Insufficient reaction temperature or time.- Inefficient stirring. | - Ensure purity of enamine and reagents.- Use fresh, high-quality Pd(OAc)₂.- Gradually increase temperature or reaction time, monitoring by TLC.- Use an appropriate size stir bar for efficient mixing. |
| Formation of Side Products | - Reaction temperature too high.- Prolonged reaction time.- Presence of oxygen for sensitive substrates. | - Optimize the temperature to the lowest effective point.- Monitor the reaction closely by TLC to avoid over-running.- Consider performing the reaction under an inert atmosphere (e.g., Argon).[10] |
| Difficulty in Purification | - Co-elution of impurities with the product.- Product decomposition on silica gel. | - Experiment with different solvent systems for column chromatography.- Consider using neutral alumina instead of silica gel.- Recrystallization can be an effective alternative for solid products.[4] |
| Reaction Stalls | - Catalyst deactivation.- Insufficient oxidant. | - Ensure the reaction is performed under anhydrous conditions if necessary.- Verify the stoichiometry of the Cu(II) oxidant. |
Table 2: Troubleshooting Guide for Microwave-Assisted Indole Synthesis.
Safety Precautions for Microwave-Assisted Synthesis
While a powerful tool, microwave synthesis requires strict adherence to safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[3] Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential explosions.[5]
-
Pressure Monitoring: Always use sealed vessels designed for high pressure and temperature. Be aware of the potential pressure buildup from the solvent at the reaction temperature and do not exceed the vessel's limits.[9]
-
Proper Vessel Use: Inspect microwave vials for cracks or defects before use. Do not fill vials more than two-thirds full.[9]
-
Superheating: Be aware of the potential for localized superheating, especially with viscous liquids or in the absence of proper stirring.[3]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature before opening to prevent sudden boiling of the solvent.[5]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-methyl-1H-indole-3-carboxylate derivatives. The palladium-catalyzed intramolecular cyclization under microwave irradiation offers a rapid, efficient, and high-yielding alternative to traditional methods. By understanding the underlying chemical principles, adhering to detailed protocols, and being mindful of safety considerations, researchers and drug development professionals can effectively leverage this technology to accelerate their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Safety Considerations for Microwave Synthesis [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. iris.unina.it [iris.unina.it]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of Methyl 2-methyl-1H-indole-4-carboxylate for Drug Discovery and Chemical Biology
Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2] Methyl 2-methyl-1H-indole-4-carboxylate is a particularly valuable building block, offering multiple reaction sites for diversification in drug discovery campaigns.[3] Its strategic modification can lead to the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive overview of key derivatization strategies for this indole scaffold, with a focus on explaining the chemical principles behind protocol choices. A detailed, field-proven protocol for N-alkylation is presented, alongside discussions of alternative C-N and C-C bond-forming reactions, to empower researchers in their synthetic endeavors.
The Chemical Landscape of this compound
The reactivity of the indole core is governed by the interplay of its aromatic benzene ring and the electron-rich pyrrole moiety. For this compound, three primary sites are available for derivatization:
-
N1-Position (Indole Nitrogen): The N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile, making N-functionalization a highly favorable and common strategy.
-
C3-Position: In a typical indole, the C3 position is the most nucleophilic carbon and is susceptible to electrophilic attack. However, in this specific molecule, the N1-H is significantly more reactive under basic conditions. Electrophilic substitution at C3 (e.g., Friedel-Crafts acylation) would typically require acidic conditions and protection of the N1 position.[5]
-
Aromatic Ring (C5, C6, C7): The benzene portion of the indole can undergo electrophilic aromatic substitution or be functionalized using modern cross-coupling methodologies, though this often requires harsher conditions or pre-functionalization (e.g., halogenation).
The existing substituents—a methyl group at C2 and a methyl carboxylate at C4—influence this reactivity. The C2-methyl group sterically hinders attack at that position and electronically enriches the pyrrole ring, while the electron-withdrawing C4-ester group deactivates the benzene ring toward electrophilic attack but has a minimal effect on the nucleophilicity of the N1 position.
Key Derivatization Strategies
N-Functionalization: The Primary Pathway
Direct modification of the indole nitrogen is often the most efficient and regioselective approach.
-
N-Alkylation: This is a fundamental transformation involving the deprotonation of the indole nitrogen followed by a nucleophilic attack on an alkyl halide or sulfonate.[6][7] The choice of base and solvent is critical for success and can range from strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents (e.g., DMF, THF) to milder carbonate or hydroxide bases in polar solvents like acetone or THF.[8][9][10]
-
N-Arylation (Buchwald-Hartwig Amination): For synthesizing N-aryl indole derivatives, the Buchwald-Hartwig amination is a state-of-the-art method.[11][12] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the indole nitrogen and an aryl halide or triflate.[13][14] The reaction system requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand to facilitate the catalytic cycle, and a base.
-
N-Acylation: The introduction of an acyl group at the N1 position can be achieved using various acylating agents. While highly reactive acyl chlorides can be used, milder and more chemoselective methods employing thioesters as the acyl source have been developed, offering better functional group tolerance.[15]
C-C Bond Formation: Expanding the Core
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is a powerful tool for creating C-C bonds.[16][17] To apply this to the indole core, the scaffold must first be functionalized with a halide or triflate (to act as the electrophile) or a boronic acid/ester (to act as the nucleophile). This two-step process of, for example, C3-bromination followed by Suzuki coupling allows for the introduction of a wide range of aryl or vinyl substituents.[18][19][20]
Detailed Experimental Protocol: N-Benzylation
This section provides a step-by-step protocol for a representative N-alkylation reaction: the benzylation of this compound.
Objective: To synthesize methyl 1-benzyl-2-methyl-1H-indole-4-carboxylate.
Mechanism Rationale: The protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to irreversibly deprotonate the indole nitrogen. This ensures the quantitative formation of the highly nucleophilic indolide anion. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its high polarity, which aids in dissolving the starting materials and the intermediate anion, and its aprotic nature, which prevents quenching of the base. The reaction is initiated at 0 °C to control the exothermic reaction of NaH with trace moisture and the initial deprotonation step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | C₁₁H₁₁NO₂ | 189.21 | 500 mg | 2.64 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 127 mg | 3.17 | 1.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 0.35 mL | 2.91 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Saturated aq. NH₄Cl | - | - | ~50 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (500 mg, 2.64 mmol).
-
Dissolution: Add anhydrous DMF (15 mL) and stir until the solid is completely dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion, 127 mg, 3.17 mmol) portion-wise over 5 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy or change color as the sodium indolide salt forms.
-
Alkylation: Add benzyl bromide (0.35 mL, 2.91 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~25 mL) to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water (25 mL) and ethyl acetate (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product, methyl 1-benzyl-2-methyl-1H-indole-4-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.
Workflow and Data Visualization
The overall experimental process can be visualized as a clear, sequential workflow.
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or inactive NaH. 2. Wet solvent or glassware. 3. Insufficient reaction time. | 1. Use fresh NaH and ensure 1.2-1.5 equivalents. 2. Use freshly distilled/anhydrous solvent and flame-dry glassware. 3. Allow the reaction to stir longer, monitoring by TLC. |
| Low Yield | 1. Incomplete deprotonation. 2. Loss of product during work-up/extraction. 3. Degradation of alkylating agent. | 1. Ensure proper stirring and time for anion formation. 2. Perform multiple extractions (3x) and handle carefully. 3. Use fresh, pure benzyl bromide. |
| Multiple Products | 1. Presence of di-alkylation or side reactions. 2. O-alkylation of the carboxylate (unlikely with NaH). | 1. Ensure slow, controlled addition of the alkylating agent at 0 °C. 2. A milder base like K₂CO₃ in acetone might offer different selectivity if this is an issue. |
Conclusion
This compound is a versatile scaffold amenable to a variety of high-yielding derivatization reactions. The N-alkylation protocol detailed herein provides a reliable and robust method for introducing alkyl substituents, a key step in the synthesis of diverse compound libraries for biological screening. By understanding the underlying chemical principles of indole reactivity and employing modern synthetic methods like the Buchwald-Hartwig amination and Suzuki coupling, researchers can strategically access a wide chemical space to accelerate the development of novel therapeutics and chemical probes.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-methyl-1H-indole-4-carboxylate in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds, particularly for challenging biological targets previously deemed "undruggable".[1][2][3] This approach hinges on screening libraries of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided optimization.[4][5] This guide provides a detailed technical overview and actionable protocols for utilizing methyl 2-methyl-1H-indole-4-carboxylate , a versatile indole-based fragment, within an FBDD campaign. We will explore the rationale behind its selection, detailed protocols for primary screening and hit validation using key biophysical techniques, and strategic considerations for its evolution into a potent lead compound.
The Philosophy of FBDD: Why Start Small?
Traditional high-throughput screening (HTS) involves testing vast libraries of large, complex "drug-like" molecules to find a potent hit.[1] In contrast, FBDD is a reductionist approach built on a compelling principle: smaller, simpler molecules can explore chemical space more effectively.[2][4][6] A library of just a few thousand fragments can achieve broader coverage of potential interactions with a protein target than an HTS library orders of magnitude larger.[6]
The initial hits from an FBDD campaign are typically weak, with binding affinities in the high micromolar to millimolar range.[6] However, their small size means they form high-quality, "atom-efficient" interactions with the target.[2][4] This efficiency is often quantified by a metric called Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. These efficient binding fragments serve as superior starting points for medicinal chemistry optimization, allowing for a more controlled and rational path to developing potent and selective drug candidates.[1][2]
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs. Its unique aromatic and hydrogen-bonding characteristics allow it to participate in a wide range of interactions with biological targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions. This versatility makes indole-containing fragments, such as this compound, highly valuable components of any fragment screening library. The discovery of potent tricyclic indole carboxylic acid inhibitors for Mcl-1 from an NMR-based fragment screen highlights the power of this scaffold.[7]
Profile: this compound
This compound is an excellent candidate for an FBDD campaign. It possesses features that adhere well to the informal "Rule of Three," a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[8]
| Property | Value | Rationale for FBDD |
| Molecular Formula | C₁₁H₁₁NO₂ | Simple atomic composition, low complexity.[9] |
| Molecular Weight | 189.21 g/mol | Falls well within the desired range for fragments (<250-300 Da).[9][10] |
| Hydrogen Bond Donors | 1 (indole N-H) | Provides a key interaction point for directed binding.[8] |
| Hydrogen Bond Acceptors | 2 (carbonyl & ester oxygens) | Offers additional opportunities for specific hydrogen bonding.[8] |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of binding in a favorable conformation. |
| SMILES | COC(=O)C1=CC=CC2=C1C=C(C)N[H]2 | Defines the chemical structure.[9] |
Its structure presents multiple, distinct vectors for subsequent chemical elaboration: the indole nitrogen (N-H), the aromatic ring system, and the methyl ester. This structural simplicity, combined with rich chemical functionality, makes it an ideal starting point for fragment growing, linking, or merging strategies.[11][12][13]
FBDD Workflow: From Fragment to Hit
The following sections detail the experimental workflow for screening and validating this compound as a potential binder to a protein target of interest.
Caption: High-level workflow for a typical FBDD campaign.
Protocol: Fragment Stock Preparation and Quality Control
Scientific integrity begins with well-characterized reagents. Ensuring the purity and solubility of your fragment is a critical first step.
Objective: To prepare a high-concentration, validated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Vortex mixer, centrifuge
Protocol:
-
Stock Solution Preparation: Accurately weigh the fragment powder and dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM). Vortex thoroughly until fully dissolved.
-
Solubility Assessment (Kinetic Solubility):
-
Perform serial dilutions of the primary stock into your chosen aqueous assay buffer to create a range of concentrations (e.g., 1000 µM down to 1 µM).
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for any precipitation. Centrifuge the samples and re-inspect.
-
Causality: This step is crucial because fragment screening occurs at high concentrations. Undissolved fragment can cause artifacts in many biophysical assays, leading to false positives.[14]
-
-
Quality Control (QC):
-
Confirm the identity and purity (>95%) of the fragment stock using LC-MS and/or ¹H NMR.
-
Causality: This validates that the fragment has not degraded during storage or dissolution and that you are screening the correct chemical entity.
-
Primary Screening: Detecting the Weak Binders
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[6][14][15] The three most common and powerful methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.
Application Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technology that measures changes in mass on a sensor surface, making it ideal for detecting fragment binding in real-time.[15][16]
Objective: To identify if this compound binds to a target protein immobilized on an SPR sensor chip.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a surface density that will provide an adequate signal for small fragment binding. A reference channel should be prepared (e.g., a mock immobilization or an unrelated protein) to subtract non-specific binding and bulk refractive index changes.
-
Assay Development:
-
Optimize running buffer conditions (pH, salt concentration) to ensure protein stability.
-
Crucially, ensure the DMSO concentration is precisely matched between the running buffer and the fragment samples. Causality: SPR is highly sensitive to refractive index changes, and even minor DMSO mismatches can create false-positive signals.[16]
-
-
Screening:
-
Inject a single high concentration of this compound (e.g., 200 µM) over both the target and reference channels.
-
Monitor the sensorgram. A response in the target channel that is significantly higher than the reference channel indicates a potential binding event.
-
-
Hit Characterization (Affinity Determination):
-
For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., 8 concentrations from 500 µM to 3.9 µM).
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Application Protocol: NMR-Based Screening (Ligand-Observed)
NMR spectroscopy is an exceptionally powerful tool in FBDD, capable of reliably detecting very weak interactions with few false positives.[8][17][18] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly popular.
Objective: To detect binding of this compound to the target protein by observing its NMR spectrum.
Methodology:
-
Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., D₂O-based PBS).
-
Sample 1 (Reference): Contains this compound at a known concentration (e.g., 100 µM).
-
Sample 2 (Test): Contains the fragment at the same concentration plus the target protein at a much lower concentration (e.g., 1-10 µM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of Sample 1 to identify the fragment's proton resonances.
-
On Sample 2, acquire an STD NMR spectrum. This experiment consists of two spectra:
-
Off-resonance spectrum: Protein resonances are not irradiated.
-
On-resonance spectrum: Protein resonances are selectively saturated with a train of radiofrequency pulses.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. When the fragment dissociates, it carries this saturation with it.
-
The resulting difference spectrum will show signals only for the protons of the fragment that are in close proximity to the protein upon binding. The presence of signals in the STD difference spectrum is a clear indication of binding.
-
Application Protocol: X-ray Crystallography Screening
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[10][19][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[21][22]
Objective: To determine if this compound binds to the target protein in a crystal and to visualize its binding orientation.
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å).[19]
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the fragment dissolved in a cryo-protectant solution, typically at a concentration of 1-10 mM. The DMSO concentration should be kept as low as possible to avoid damaging the crystal.
-
Transfer a protein crystal into a drop of the soaking solution and allow it to incubate for a period ranging from minutes to hours.
-
-
Data Collection and Analysis:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[10]
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps. The appearance of new, un-modeled electron density in a pocket on the protein surface that fits the shape of the fragment is strong evidence of binding.[19] Model the fragment into the density to reveal the specific protein-ligand interactions.
-
Hit Validation and Lead Generation
A hit from a single primary screen is not enough. It is critical to confirm the interaction using an orthogonal method and then use the gathered information to rationally design more potent molecules.
Orthogonal Validation and Ligand Efficiency
The best practice is to confirm a hit with at least one other biophysical technique. For example, an SPR hit should be tested using NMR, or vice-versa. This process helps to eliminate technique-specific artifacts and false positives.[6]
Once a hit is confirmed and its affinity (Kᴅ) is measured, its quality should be assessed using Ligand Efficiency (LE) .
LE = -RT * ln(Kᴅ) / HAC
Where:
-
R is the gas constant.
-
T is the temperature in Kelvin.
-
Kᴅ is the dissociation constant in Molar.
-
HAC is the heavy (non-hydrogen) atom count.
A good fragment hit typically has an LE value of 0.3 kcal/mol per heavy atom or better. This metric helps prioritize fragments that make the most efficient use of their atoms to achieve binding, which is a strong indicator of a promising starting point for optimization.[23]
Hit-to-Lead: Strategies for Fragment Evolution
With a validated fragment hit, such as this compound, and ideally a crystal structure in hand, the next phase is to improve its potency.[11][24] There are three primary strategies:
Caption: Core strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This is the most common approach.[23] A vector on the fragment is used to synthesize new analogues that extend into an adjacent pocket of the binding site, forming new, favorable interactions. For this compound, promising vectors include:
-
N1-position: Alkylation or arylation of the indole nitrogen.
-
C5, C6, or C7 positions: Substitution on the benzene ring to probe nearby hydrophobic or polar regions.
-
Ester modification: Conversion to an amide to introduce new hydrogen bonding partners and explore different vectors.
-
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a suitable chemical linker.[23][24] This can lead to a dramatic increase in affinity due to the additive binding energy and favorable entropic effects.[11]
-
Fragment Merging: This strategy applies when two fragments are found to bind in an overlapping fashion.[24] A new molecule is designed that incorporates the key binding features of both original fragments into a single, cohesive scaffold.[13]
These optimization strategies are iterative, guided by structural biology and computational chemistry, to rapidly and rationally generate more potent lead molecules from a simple fragment starting point.[6][12]
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosolveit.de [biosolveit.de]
- 14. biorxiv.org [biorxiv.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 20. selvita.com [selvita.com]
- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
High-Throughput Screening Assays for Indole-4-Carboxylate Derivatives: From Target Engagement to Cellular Function
An Application Guide for Drug Discovery Researchers
As a Senior Application Scientist, this guide provides an in-depth exploration of high-throughput screening (HTS) methodologies tailored for the discovery of bioactive indole-4-carboxylate derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of indole-4-carboxylate, specifically, have emerged as promising candidates in various therapeutic areas, including the modulation of inflammation and enzyme inhibition.[2][3]
This document moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol serves as a self-validating system. We will delve into both biochemical and cell-based assay formats, providing detailed, step-by-step protocols and the rationale for their application in screening this important class of small molecules.
Section 1: The HTS Workflow: A Strategic Overview
High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid testing of millions of chemical entities to identify "hits"—compounds that modulate a specific biomolecular pathway or target.[4] A successful HTS campaign is not merely a large-scale experiment but a multi-stage process requiring careful planning, robust assay design, and rigorous data analysis to distinguish true activity from artifacts.[5][6]
The typical workflow involves a primary screen of a large compound library, followed by hit confirmation, dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀), and secondary or orthogonal assays to validate the mechanism of action and rule out false positives.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Derivatization of Methyl 2-Methyl-1H-indole-4-carboxylate for the Synthesis of Bioactive Molecules
An Application Note for Medicinal and Synthetic Chemists
Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Methyl 2-methyl-1H-indole-4-carboxylate represents a particularly valuable starting material, offering multiple, distinct reaction sites for strategic functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic pathways to generate diverse libraries of bioactive molecules from this versatile precursor. We will explore key derivatization strategies at the indole nitrogen, the C4-ester, and other positions, supported by detailed, field-proven protocols and expert insights into experimental causality. The focus is on building molecular complexity to target key therapeutic areas, including oncology and inflammatory diseases.
The Strategic Value of the Indole-4-Carboxylate Scaffold
The indole ring system is considered a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[3] The starting material, this compound, offers three primary vectors for chemical modification, allowing for systematic exploration of the chemical space around the core.
-
N1-Position (Indole Nitrogen): The N-H bond can be readily substituted to introduce groups that can modulate physicochemical properties (e.g., solubility, metabolic stability) or act as key hydrogen bond donors/acceptors for receptor binding.
-
C4-Carboxylate Group: The methyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which opens up a vast range of subsequent reactions, most notably amide bond formation—a critical linkage in many drug molecules.[4][5] The ester can also be reduced or converted to other functional groups.
-
C2-Methyl Group & Aromatic Ring: The C2-methyl group provides steric definition and can influence the electronics of the pyrrole ring. The benzene portion of the indole (C5, C6, C7) can also be functionalized, though it typically requires more forcing conditions or directing group strategies.
This multi-faceted reactivity makes this compound an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Protocols: From Starting Material to Key Intermediates
The foundation of any successful synthetic campaign is the reliable production of key intermediates. The conversion of the C4-ester to a carboxylic acid is arguably the most critical first step, unlocking a plethora of subsequent diversification opportunities.
Protocol 1: Saponification to 2-Methyl-1H-indole-4-carboxylic acid
Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. The resulting carboxylic acid is a crucial intermediate for amide coupling reactions, which are central to building libraries of potential drug candidates. Lithium hydroxide (LiOH) is a preferred reagent as it minimizes side reactions and is effective at room temperature or with gentle heating.[6] The use of a mixed solvent system like THF/Methanol/Water ensures the solubility of both the starting material and the reagent.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v, ~0.1 M concentration).
-
Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq., e.g., 2 M solution) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield 2-methyl-1H-indole-4-carboxylic acid as a stable, off-white powder.
Self-Validation: The product can be validated by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and LC-MS (observation of the correct mass for the carboxylic acid).
Protocol 2: N-Alkylation of the Indole Scaffold
Rationale: Introducing substituents on the indole nitrogen is a common strategy to block a potential metabolic site and to probe interactions with the solvent-exposed regions of a binding pocket. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the indole N-H, forming the corresponding anion which then readily reacts with an electrophile like an alkyl halide. Anhydrous DMF is an excellent solvent for this reaction.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of the indole starting material (either the ester or the acid, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are dry. Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become darker as the indole anion forms.
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Showcase: Synthesis of a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology.[7][8] Many kinase inhibitors utilize a substituted indole scaffold to bind to the ATP pocket of the enzyme.[9][10] The following workflow demonstrates how the core protocols can be combined to synthesize a library of potential kinase inhibitors.
Caption: Synthetic workflow for generating a library of kinase inhibitor scaffolds.
Protocol 3: EDC-Mediated Amide Coupling
Rationale: This protocol describes the coupling of the key carboxylic acid intermediate with a diverse set of amines (R²-NH₂) to generate the final amide products. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[11] The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization, improving the overall efficiency of the coupling.[12]
Step-by-Step Methodology:
-
Preparation: To a solution of the N-substituted 2-methyl-indole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt-ester intermediate.
-
Amine Addition: Add the desired amine (R²-NH₂, 1.1 eq.) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor completion by LC-MS.
-
Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide.
Data Summary Table
The following table outlines the expected progression of the synthesis, which can be used to track the success of each step.
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) | Analytical Validation (m/z [M+H]⁺) |
| 1 | This compound | Methyl 1-benzyl-2-methyl-1H-indole-4-carboxylate | Benzyl bromide, NaH | 85-95% | 280.13 |
| 2 | Methyl 1-benzyl-2-methyl-1H-indole-4-carboxylate | 1-Benzyl-2-methyl-1H-indole-4-carboxylic acid | LiOH | 90-98% | 266.11 |
| 3 | 1-Benzyl-2-methyl-1H-indole-4-carboxylic acid | N-(3-ethynylphenyl)-1-benzyl-2-methyl-1H-indole-4-carboxamide | 3-Ethynylaniline, EDC, HOBt | 60-80% | 365.16 |
Troubleshooting and Field-Proven Insights
-
Incomplete Saponification: If TLC shows remaining starting material after several hours, add an additional 0.5 eq. of LiOH and warm the reaction to 50 °C. Ensure the starting material is fully dissolved.
-
Low Yields in N-Alkylation: This is often due to moisture inactivating the NaH. Ensure all glassware is flame-dried and solvents are anhydrous. Alternatively, a milder base like potassium carbonate (K₂CO₃) in acetone or DMF can be used, though it may require higher temperatures and longer reaction times.
-
Amide Coupling Failures: The most common issue is inactive coupling reagents. Use fresh EDC and HOBt. For sterically hindered amines or acids, a more powerful coupling reagent like HATU or COMU may be required. Ensure the amine is not a salt form; if it is, add an extra equivalent of base to liberate the free amine.
-
Purification Challenges: Indole derivatives can be sensitive to acid. Using a triethylamine-deactivated silica gel for column chromatography can prevent product degradation on the column.
By leveraging the strategic functionalization points of this compound and employing these robust protocols, researchers can efficiently generate diverse and novel libraries of bioactive molecules for drug discovery programs.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Investigating Methyl 2-Methyl-1H-indole-4-carboxylate in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Untapped Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1] Within the vast landscape of oncological research, indole derivatives have consistently emerged as promising candidates, demonstrating a remarkable capacity to modulate a wide array of cellular processes implicated in cancer progression.[1] This application note focuses on a specific, yet relatively unexplored derivative: Methyl 2-methyl-1H-indole-4-carboxylate . While direct and extensive literature on this particular molecule is nascent, its structural features suggest significant potential as a therapeutic agent. This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically investigate its anticancer properties, drawing upon the well-established activities of its close chemical relatives, the indole-2-carboxamides and other substituted indole-4-carboxylates.
The rationale for investigating this compound is rooted in the proven efficacy of analogous structures. For instance, various indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity by targeting key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] Similarly, other indole derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[1][4] This document will, therefore, serve as a comprehensive guide to unlocking the potential of this compound, providing a clear path from initial in vitro screening to preliminary mechanistic studies.
Hypothesized Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
Based on the extensive research into the broader class of indole derivatives, this compound may exert its anticancer effects through several key mechanisms. The indole scaffold provides a versatile platform for interaction with various biological targets.[1]
One of the most prominent mechanisms of action for related indole compounds is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[5] For example, derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer.[5] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Another potential mechanism is the induction of apoptosis, or programmed cell death. Many indole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioners of apoptosis.
Furthermore, disruption of the cell cycle is another hallmark of many anticancer indole compounds.[4] By interfering with the function of proteins that regulate cell cycle progression, such as CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cells from dividing.[3]
Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, based on the known activity of related compounds.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiviral Agents from Indole-4-Carboxylate Precursors
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its unique electronic properties and ability to mimic peptide structures allow for effective interactions with a wide range of biological targets, including viral enzymes and proteins.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antiviral agents derived from indole-4-carboxylate precursors. We will detail robust protocols for the synthesis of the core scaffold, strategies for chemical derivatization to generate compound libraries, a tiered in vitro screening cascade for identifying and characterizing antiviral activity, and methods for data analysis to establish structure-activity relationships (SAR) for lead optimization.
Introduction: The Rationale for Indole-4-Carboxylates in Antiviral Discovery
The indole scaffold is a cornerstone in the design of antiviral drugs. Marketed drugs like Arbidol (Umifenovir) and Delavirdine are testaments to the therapeutic potential of this heterocyclic system.[3] Arbidol, for instance, is a broad-spectrum antiviral that inhibits the fusion of the viral envelope with the host cell membrane, a critical step in viral entry.[3] The indole-4-carboxylate moiety serves as an excellent starting point for antiviral drug discovery for several key reasons:
-
Versatile Chemical Handle: The carboxylic acid or ester at the 4-position provides a versatile anchor for a wide range of chemical modifications, allowing for the exploration of diverse chemical space.
-
Strategic Positioning: Substituents at the 4-position can project into and interact with specific pockets of viral protein targets.
-
Modulation of Physicochemical Properties: Derivatization at this position, as well as at other positions of the indole ring, can be used to fine-tune critical drug-like properties such as solubility, cell permeability, and metabolic stability.
This guide will walk you through a systematic approach, from the synthesis of the foundational indole-4-carboxylate precursor to the identification of promising antiviral lead compounds.
Synthesis of the Indole-4-Carboxylate Scaffold
A reliable and scalable synthesis of the indole-4-carboxylate precursor is the essential first step. While several methods exist for indole synthesis, such as the Fischer[4][5][6] and Leimgruber-Batcho[7][8][9] syntheses, we will detail a well-documented and robust procedure for preparing methyl indole-4-carboxylate starting from commercially available materials.[10]
Synthetic Workflow Overview
The following diagram illustrates a common synthetic route to methyl indole-4-carboxylate. This multi-step process begins with the commercially available methyl 2-methyl-3-nitrobenzoate and proceeds through bromination, Wittig reaction, and a palladium-catalyzed reductive N-heteroannulation.[10]
Caption: Synthetic pathway to methyl indole-4-carboxylate.
Detailed Protocol: Synthesis of Methyl Indole-4-Carboxylate
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted synthetic methods.[10]
Step A: Methyl 2-bromomethyl-3-nitrobenzoate
-
To a 250-mL two-necked, round-bottomed flask equipped with a condenser and addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.[10]
-
Heat the mixture to reflux to form a clear, pale yellow solution.
-
Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes to the boiling solution.[10]
-
Continue heating and irradiating the reaction mixture for 24 hours.
-
Allow the resulting orange solution to cool to room temperature. Add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.
-
Dry the organic phase with MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals. This material is typically used in the next step without further purification.
Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
-
To a 500-mL round-bottomed flask, add methyl 2-bromomethyl-3-nitrobenzoate (from the previous step, ~94.5 mmol) and 150 mL of chloroform.
-
Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.[10]
-
After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.
-
Cool the slurry in a freezer (-20°C) for 1 hour, then collect the precipitate by filtration, wash with ether, and dry to obtain the phosphonium salt.
Step C: Methyl 2-ethenyl-3-nitrobenzoate
-
This step involves a Wittig reaction using paraformaldehyde as the source of formaldehyde. Due to the complexities of generating gaseous formaldehyde, refer to the detailed procedure in the original literature for the specific apparatus setup.[10]
-
In essence, the phosphonium salt is dissolved in dichloromethane, and gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the solution to yield methyl 2-ethenyl-3-nitrobenzoate.
Step D: Methyl indole-4-carboxylate
-
Caution: This step uses carbon monoxide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.[10]
-
To a threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.
-
Add palladium(II) acetate (0.56 g, 2.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (8.37 g, 55.0 mmol).
-
Seal the vessel, purge with carbon monoxide, and then pressurize with carbon monoxide to 8 atm.
-
Heat the mixture at 100°C for 24 hours.
-
After cooling and carefully venting the CO, the product can be purified by chromatography to yield methyl indole-4-carboxylate.
Derivatization Strategies for Compound Library Generation
With the methyl indole-4-carboxylate core in hand, the next phase is to generate a library of diverse analogs for antiviral screening. The goal is to systematically modify different positions of the indole scaffold to probe the structure-activity relationship (SAR).
Key Positions for Derivatization
-
N1-Position: The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents that can influence binding and physicochemical properties.
-
C4-Carboxylate: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a powerful strategy for exploring interactions with the target protein.
-
Other Ring Positions (C2, C3, C5, C6, C7): Halogenated indole-4-carboxylates can serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.[11][12]
Example Derivatization Protocols
Protocol 3.2.1: N1-Alkylation
-
Dissolve methyl indole-4-carboxylate (1 eq.) in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K2CO3, 2-3 eq.) or sodium hydride (NaH, 1.1 eq., use with caution).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating.
-
Purify the product by column chromatography.
Protocol 3.2.2: Amide Coupling from Indole-4-carboxylic Acid
-
Hydrolysis of the Ester: Stir methyl indole-4-carboxylate in a mixture of THF/methanol and an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at room temperature until the reaction is complete. Acidify the reaction mixture to precipitate the indole-4-carboxylic acid, which can be collected by filtration.
-
Amide Coupling: Dissolve indole-4-carboxylic acid (1 eq.) and the desired amine (1-1.2 eq.) in a solvent like DMF or dichloromethane.
-
Add a coupling agent such as HATU or HBTU (1.1 eq.) and a base like DIPEA (2-3 eq.).
-
Stir at room temperature for several hours to overnight.
-
Purify the resulting amide by standard workup and chromatography.
A Tiered Antiviral Screening Cascade
A systematic screening cascade is crucial for efficiently identifying and prioritizing promising antiviral compounds from a newly synthesized library.[7][13][14] This tiered approach uses assays of increasing complexity and physiological relevance to filter compounds, saving time and resources.
Caption: A tiered workflow for antiviral drug screening.
Primary Screening: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a robust and cost-effective method for high-throughput screening (HTS).[15][16][17] It measures the ability of a compound to protect host cells from the virus-induced cell death or morphological changes (cytopathic effect).
Protocol 4.1.1: General CPE Inhibition Assay
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero, A549, MDCK) into 96-well plates at a density that will form a confluent monolayer within 24 hours.[16]
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. A common starting concentration is 100 µM.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 3-5 days.
-
Include appropriate controls: cell control (cells only), virus control (cells + virus), and a positive control (a known antiviral drug).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until ~100% CPE is observed in the virus control wells.[16]
-
Quantification of Cell Viability:
-
Remove the medium.
-
Add a viability staining solution, such as crystal violet or a tetrazolium-based reagent like MTT or MTS.[16]
-
After an appropriate incubation period, solubilize the dye (if necessary) and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Plot the data to determine the 50% effective concentration (EC50).
Cytotoxicity Assay (CC50 Determination)
It is essential to assess the toxicity of the compounds to the host cells in parallel with the antiviral assays.[18] This ensures that the observed antiviral effect is not simply due to cell death caused by the compound.
Protocol 4.2.1: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate as described for the CPE assay.
-
Add serial dilutions of the test compounds to the wells (without adding any virus).
-
Incubate for the same duration as the CPE assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.
Secondary Assays for Hit Confirmation and Potency
Hits from the primary screen are further evaluated in more quantitative and lower-throughput assays to confirm their activity and determine their potency more accurately.
Protocol 4.3.1: Plaque Reduction Assay
This "gold standard" assay measures the ability of a compound to reduce the number of infectious virus particles.[19][20]
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a low MOI of the virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound dilutions. This overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.[21]
-
Incubate the plates for 2-5 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the plaque number by 50% compared to the virus control.[19]
Protocol 4.3.2: Virus Yield Reduction Assay
This assay directly measures the production of new infectious virus particles.[14][22][23]
-
Infect confluent cell monolayers in the presence of serial dilutions of the test compound.
-
After one complete replication cycle (e.g., 24-48 hours), collect the supernatant (or cell lysate).
-
Determine the virus titer in the collected samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
The EC50 is the compound concentration that reduces the virus yield by 50%.
Mechanism of Action (MoA) Studies
Understanding how a compound inhibits viral replication is crucial for lead optimization. The time-of-addition assay is a valuable tool for this purpose.[10][24][25]
Protocol 4.4.1: Time-of-Addition Assay
-
Synchronize the infection of a high density of cells with a high MOI of the virus.
-
At various time points before, during, and after infection (e.g., -2, 0, 2, 4, 6, 8 hours post-infection), add the test compound at a concentration several-fold higher than its EC50.
-
Include control compounds with known mechanisms of action (e.g., an entry inhibitor, a polymerase inhibitor, a protease inhibitor).
-
After a single replication cycle, quantify the virus yield.
-
By observing the time point at which the compound loses its inhibitory effect, you can infer its target in the viral life cycle. For example, an entry inhibitor will only be effective if added early in the infection process.[24]
Data Analysis and Structure-Activity Relationships (SAR)
Key Parameters
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the viral replication. A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that kills 50% of the host cells. A higher CC50 is desirable.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a measure of the therapeutic window of the compound. An SI value of ≥10 is generally considered promising for further development.[18]
These parameters are typically calculated by plotting the data (e.g., % inhibition vs. log[compound]) and fitting the curve using a non-linear regression model (sigmoidal dose-response).[26]
Establishing Structure-Activity Relationships (SAR)
By comparing the EC50 values of the different derivatives in your compound library, you can begin to establish SAR.[16][17]
Example SAR Table:
| Compound ID | N1-Substituent | C4-Amide Moiety | EC50 (µM) | CC50 (µM) | SI |
| IND-01 | H | -OCH3 | 25.0 | >100 | >4 |
| IND-02 | Benzyl | -OCH3 | 10.2 | >100 | >9.8 |
| IND-03 | H | -NH-Cyclopropyl | 5.5 | 85 | 15.5 |
| IND-04 | Benzyl | -NH-Cyclopropyl | 0.8 | 70 | 87.5 |
| IND-05 | 4-F-Benzyl | -NH-Cyclopropyl | 0.2 | 65 | 325 |
From this hypothetical data, one could deduce that:
-
A benzyl group at the N1-position is beneficial for activity (compare IND-01 vs. IND-02 and IND-03 vs. IND-04).
-
A cyclopropyl amide at the C4-position is more potent than the methyl ester (compare IND-01 vs. IND-03).
-
Adding a fluorine to the benzyl group further enhances potency (compare IND-04 vs. IND-05).
This iterative process of synthesis, testing, and SAR analysis is the core of hit-to-lead and lead optimization, guiding the design of more potent and selective antiviral agents.[15][22][24]
Conclusion
The development of novel antiviral agents from indole-4-carboxylate precursors is a systematic and multi-disciplinary endeavor. By combining robust synthetic chemistry with a well-designed biological screening cascade, researchers can efficiently identify and optimize promising lead compounds. The protocols and strategies outlined in this document provide a solid framework for embarking on such a drug discovery program. The inherent versatility of the indole scaffold, coupled with a rigorous and logical approach to SAR, holds significant promise for the discovery of the next generation of antiviral therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Hit Screening Cascade to Identify Respiratory Syncytial Virus (RSV) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. international-biopharma.com [international-biopharma.com]
- 13. Screening cascade – REVIVE [revive.gardp.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. ias.ac.in [ias.ac.in]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. excelra.com [excelra.com]
- 24. Novel Method for Superior Lead Optimisation – Application to the Antiviral AZT | Bruker [bruker.com]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-Alkylation of Methyl 2-Methyl-1H-indole-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction
N-alkylated indole scaffolds are of paramount importance in the fields of medicinal chemistry and drug development, forming the core structure of numerous natural products and pharmacologically active compounds. The functionalization of the indole nitrogen allows for the modulation of a molecule's biological activity, physicochemical properties, and metabolic stability. Specifically, indole-4-carboxylates serve as versatile intermediates, with the ester group providing a handle for further synthetic transformations.
This application note provides a detailed and robust protocol for the N-alkylation of methyl 2-methyl-1H-indole-4-carboxylate. The presented methodology is designed to be efficient and high-yielding while addressing the key chemoselectivity challenge: preventing the hydrolysis of the methyl ester functionality under basic conditions. The discussion herein explains the rationale behind the choice of reagents and conditions, offering insights for potential optimization and troubleshooting.
Reaction Principle and Strategy
The N-alkylation of an indole proceeds via a two-step mechanism. First, a base is used to deprotonate the relatively acidic N-H of the indole ring (pKa ≈ 17 in DMSO), generating a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product.
A critical consideration for the N-alkylation of this compound is the presence of the methyl ester group, which is susceptible to hydrolysis under strongly basic or nucleophilic conditions. Therefore, the choice of base and solvent is crucial for a successful and clean transformation. Classical methods often employ strong bases like sodium hydride (NaH) in dimethylformamide (DMF).[1] While effective, NaH can be hazardous to handle, and residual hydroxide or methoxide (if methanol is used for quenching) can lead to ester saponification. A milder and often cleaner alternative involves using a non-nucleophilic inorganic base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or acetone.[2][3] This approach generally provides excellent yields of the N-alkylated product while minimizing side reactions.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide).
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₁H₁₁NO₂ | 189.21 | Starting material |
| Alkyl Halide (e.g., Methyl Iodide) | CH₃I | 141.94 | Alkylating agent (use with caution) |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | Base, ensure it is finely powdered and dry |
| Acetonitrile (CH₃CN), anhydrous | CH₃CN | 41.05 | Reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |
| Brine (saturated aqueous NaCl solution) | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying agent |
| Deionized Water (H₂O) | H₂O | 18.02 | For workup |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-2.5 eq.), and anhydrous acetonitrile to make a 0.1-0.2 M solution with respect to the starting indole.
-
Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 15-20 minutes. Then, add the alkylating agent (1.1-1.5 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 20-30% ethyl acetate in hexanes). The starting material should be consumed, and a new, typically less polar, spot corresponding to the N-alkylated product should appear. The reaction is generally complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude N-alkylated product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated methyl 2-methyl-indole-4-carboxylate.
Visual Workflow of the N-Alkylation Protocol
Caption: Experimental workflow for the N-alkylation of this compound.
Protocol Notes and Optimization
-
Choice of Base: The use of potassium carbonate is recommended for its non-nucleophilic nature and ease of handling.[2] For less reactive alkylating agents, a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous solvent like DMF or THF can be used.[1] If using NaH, it is crucial to add the indole solution to a suspension of NaH at 0°C to control the initial exothermic deprotonation.
-
Choice of Solvent: Acetonitrile is an excellent choice as it is polar enough to dissolve the reagents and facilitates the SN2 reaction.[2] Anhydrous DMF is also commonly used and can accelerate the reaction, but it is more difficult to remove during workup. Acetone has also been shown to be an effective solvent in the presence of aqueous KOH for similar substrates.[3]
-
Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. While methyl iodide is highly reactive, it is also toxic and volatile. Benzyl bromide is a good substrate for this reaction. The stoichiometry of the alkylating agent can be adjusted (from 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material.
-
Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure a reasonable reaction rate. For highly reactive alkylating agents, the reaction may proceed at room temperature, albeit more slowly.
-
Moisture: The reaction should be carried out under anhydrous conditions to prevent quenching of the indolide anion and potential side reactions. All glassware should be oven-dried, and anhydrous solvents should be used.
Underlying Reaction Mechanism
The N-alkylation of indole is a classic example of a nucleophilic substitution reaction. The process can be broken down into two key steps, as illustrated below.
References
Application Notes and Protocols for the Regioselective Functionalization of Methyl 2-Methyl-1H-indole-4-carboxylate at the C5 and C6 Positions
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Methyl 2-methyl-1H-indole-4-carboxylate, in particular, represents a versatile starting material for the synthesis of complex molecular architectures. The strategic functionalization of its benzene ring, specifically at the C5 and C6 positions, is of paramount importance for modulating the pharmacological properties of indole-based compounds. However, achieving regioselective functionalization on the electron-rich indole core, especially in the presence of multiple substituents, presents a significant synthetic challenge. The interplay of the electron-donating 2-methyl group and the electron-withdrawing 4-methoxycarbonyl group dictates the reactivity and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the targeted functionalization of this compound at the C5 and C6 positions. We will delve into key synthetic transformations, including halogenation, nitration, and Friedel-Crafts acylation, as well as state-of-the-art palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but also the "why" behind the experimental choices.
Strategic Overview: A Roadmap to C5 and C6 Functionalization
The functionalization of the C5 and C6 positions of this compound can be approached through a two-step strategy:
-
Introduction of a Functional Handle: This typically involves electrophilic aromatic substitution reactions such as halogenation or nitration to install a group that can be further elaborated.
-
Derivatization via Cross-Coupling: The installed functional handle (e.g., a halogen) serves as a versatile anchor for the introduction of a wide array of substituents through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Part 1: Introduction of a Functional Handle at C5 and C6
The directing effects of the existing substituents on the indole ring are crucial for predicting the outcome of electrophilic aromatic substitution. The 2-methyl group is an activating ortho-, para-director, while the 4-methoxycarbonyl group is a deactivating meta-director. The interplay of these effects, along with the inherent reactivity of the indole nucleus (C3 > C2 > C5 > C6 > C7 > C4), will influence the regioselectivity. For electrophilic attack on the benzene ring, the C5 and C7 positions are generally favored due to activation from the indole nitrogen. However, the C4-ester group will disfavor substitution at the adjacent C5 position to some extent.
Regioselective Halogenation: Gateway to Cross-Coupling
The introduction of a halogen atom (bromine or iodine) at the C5 or C6 position is a key strategic step, as it provides a versatile handle for a plethora of palladium-catalyzed cross-coupling reactions.
Causality of Reagent Choice:
-
N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are mild and effective reagents for the halogenation of electron-rich aromatic systems like indoles. They offer better regioselectivity compared to harsher reagents like molecular bromine or iodine, which can lead to over-halogenation and side reactions.[1][2]
-
The choice between NIS and NBS will depend on the desired halogen for subsequent coupling reactions, with aryl iodides generally being more reactive than aryl bromides.
Protocol 1: Iodination at the C5 Position
This protocol is adapted from a general method for the regioselective C5-iodination of indoles.[1][2]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere, add N-iodosuccinimide (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-iodo-2-methyl-1H-indole-4-carboxylate.
Expected Outcome and Rationale:
The C5 position is electronically favored for electrophilic attack due to the directing effect of the indole nitrogen. While the C4-ester group is deactivating, the strong activation from the heterocyclic core often directs iodination to the C5 position.
| Parameter | Condition | Rationale |
| Reagent | N-Iodosuccinimide (NIS) | Mild and regioselective iodinating agent for indoles. |
| Solvent | Dichloromethane (DCM) | Inert solvent that solubilizes the reactants. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the indole substrate. |
Regioselective Nitration
The introduction of a nitro group at the C5 or C6 position can be a precursor for the synthesis of aminoindoles, which are important pharmacophores. However, the nitration of indoles is often challenging due to the acid sensitivity of the indole ring and the potential for multiple nitration products.[3]
Causality of Reagent Choice:
-
A mixture of nitric acid and sulfuric acid is a standard nitrating agent, but can lead to polymerization of indoles.[4][5]
-
Milder, non-acidic nitrating agents like tetramethylammonium nitrate in the presence of trifluoroacetic anhydride can offer better regioselectivity and yields for sensitive substrates.[6][7][8]
Protocol 2: Nitration at the C5/C6 Position
This protocol is a modified procedure based on established methods for indole nitration.[3][4]
Materials:
-
This compound
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the indole solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product mixture by column chromatography to separate the C5 and C6 nitro isomers.
Expected Outcome and Rationale:
Nitration is expected to occur primarily at the C5 and C6 positions. The C5 position is electronically favored, but steric hindrance from the C4-ester group may lead to a significant amount of the C6 isomer. The ratio of C5 to C6 isomers will depend on the precise reaction conditions.
| Parameter | Condition | Rationale |
| Reagent | HNO₃/H₂SO₄ | Standard nitrating agent for aromatic compounds. |
| Temperature | 0 °C | Minimizes side reactions and indole decomposition. |
| Work-up | Quenching on ice | Neutralizes the strong acid and precipitates the product. |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the indole ring, providing a ketone functionality that can be further manipulated.[9][10][11][12] The reaction is typically catalyzed by a Lewis acid.
Causality of Reagent Choice:
-
Acetyl chloride or acetic anhydride are common acylating agents.
-
Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst, but can lead to complexation with the indole nitrogen. Milder Lewis acids like zinc chloride (ZnCl₂) or zeolites may offer better results for indole substrates.[13]
Protocol 3: Friedel-Crafts Acylation at the C5/C6 Position
This protocol is based on general procedures for the Friedel-Crafts acylation of indoles.[11][13]
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a suspension of aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome and Rationale:
The C4-ester group deactivates the benzene ring towards Friedel-Crafts acylation. Therefore, the reaction may be sluggish and require forcing conditions. Acylation is expected to occur at the C5 or C6 position, with the C6 position potentially being favored due to reduced steric hindrance from the C4-ester group.
| Parameter | Condition | Rationale |
| Reagent | Acetyl chloride/AlCl₃ | Generates the acylium ion electrophile. |
| Solvent | Dichloromethane (DCM) | Inert solvent for the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate. |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Once a halogen is installed at the C5 or C6 position, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and broad scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[14][15][16]
Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-methyl-2-methyl-1H-indole-4-carboxylate
This protocol is adapted from general procedures for the Suzuki coupling of bromoindoles.[14][16]
Materials:
-
Methyl 5-bromo-2-methyl-1H-indole-4-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2-methyl-1H-indole-4-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%)).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19][20]
Protocol 5: Sonogashira Coupling of 5-Iodo-methyl-2-methyl-1H-indole-4-carboxylate
This protocol is based on standard Sonogashira coupling conditions.[19][20]
Materials:
-
Methyl 5-iodo-2-methyl-1H-indole-4-carboxylate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vessel, add methyl 5-iodo-2-methyl-1H-indole-4-carboxylate (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ / CuI | TEA | THF | Room Temp. |
| Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 50 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[21][22][23][24][25]
Protocol 6: Buchwald-Hartwig Amination of 5-Bromo-methyl-2-methyl-1H-indole-4-carboxylate
This protocol is adapted from established methods for the amination of haloindoles.[21][22]
Materials:
-
Methyl 5-bromo-2-methyl-1H-indole-4-carboxylate
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (2 mol%), the ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill with an inert gas.
-
Add a solution of methyl 5-bromo-2-methyl-1H-indole-4-carboxylate (1.0 eq.) and the amine (1.2 eq.) in anhydrous, degassed toluene.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 |
Conclusion
The protocols and application notes presented herein provide a comprehensive guide for the selective functionalization of this compound at the C5 and C6 positions. By understanding the underlying principles of regioselectivity in electrophilic aromatic substitution and leveraging the power of modern cross-coupling chemistry, researchers can efficiently generate a diverse library of novel indole derivatives for applications in drug discovery and materials science. The provided protocols serve as a robust starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-Methyl-1H-indole-4-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of methyl 2-methyl-1H-indole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the isolation of this and structurally similar indole compounds. Here, we move beyond basic protocols to address the nuanced difficulties that can arise during column chromatography, providing field-proven insights and logical troubleshooting frameworks to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and best practices for setting up your column chromatography experiment for success from the outset.
Q1: What is the best stationary phase for purifying this compound?
For most applications involving indole esters, silica gel (SiO₂) is the standard and most cost-effective stationary phase.[1][2] Its polarity is well-suited for separating moderately polar compounds like your target molecule from common non-polar and highly polar impurities.
However, be aware that silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3][4] Indole compounds can sometimes be sensitive to acid and may streak or even decompose on a standard silica column.[3] If you observe significant tailing or product loss, consider one of these alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the chosen mobile phase containing a small amount of a base, such as 0.5-1% triethylamine (Et₃N).[5]
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative if your compound proves unstable on silica gel.[2][3]
Q2: How do I select the optimal mobile phase (solvent system)?
The selection of the mobile phase is the most critical step for achieving good separation and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[4][5][6]
The Goal: Find a solvent system that provides a target Rf value between 0.25 and 0.40 for your desired compound. This range generally ensures that the compound will elute from the column effectively without taking an excessively long time or eluting too close to the solvent front.[5]
Recommended Starting Solvent Systems: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[7][8][9]
| Solvent System Components | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 → 7:3 | The most common and reliable choice for many organic compounds.[6][9] |
| Hexane / Dichloromethane (DCM) | Low to Medium | 1:1 → 1:4 | Good for resolving less polar compounds. |
| Dichloromethane / Methanol | Medium to High | 99:1 → 95:5 | Use sparingly for more polar compounds. Methanol significantly increases polarity.[5][7] |
Protocol: Developing a Solvent System via TLC
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the mixture onto at least three separate TLC plates.
-
Prepare developing chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, and 7:3 Hexane:EtOAc).
-
Develop the plates and visualize them under UV light (254 nm is often effective for indoles).[10]
-
Identify the solvent system that gives the best separation between your target spot and impurities, with the target Rf in the ideal range of 0.25-0.40.[5]
Q3: What is the best method for packing the column?
A well-packed column is essential to prevent issues like channeling and band broadening, which lead to poor separation.[2][6] The slurry packing (or wet-packing) method is generally preferred as it minimizes the chances of trapping air bubbles.
Caption: Workflow for wet-packing a silica gel column.
Q4: Should I use wet loading or dry loading for my sample?
The choice of loading method depends on the solubility of your crude sample in the mobile phase.[11]
-
Wet Loading: Use this method if your compound is readily soluble in a minimal amount of the mobile phase.
-
Protocol: Dissolve the crude material in the smallest possible volume of eluent. Using a pipette, carefully apply the solution to the top of the silica bed, ensuring not to disturb the surface.[11]
-
-
Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase or for large-scale purifications.[6][11] Dry loading prevents the use of strong solvents to dissolve the sample, which can compromise separation at the start of the chromatography.
-
Protocol: Dissolve your crude sample in a volatile solvent (like DCM or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[11]
-
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the column run.
Q1: My compounds are not separating. The spots are all coming out together. What's wrong?
Possible Cause 1: Incorrect Mobile Phase Polarity. This is the most common reason for poor separation.[6] If the mobile phase is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, leading to co-elution. If it's not polar enough, nothing will move.
Solution:
-
Re-evaluate Your TLC: Your column's mobile phase should be slightly less polar than the solvent system that gave you the ideal Rf on a TLC plate. A good rule of thumb is to decrease the proportion of the polar solvent by 10-20%. For example, if 7:3 Hexane:EtOAc worked well on TLC, start your column with 8:2 or 9:1 Hexane:EtOAc.
-
Use a Gradient Elution: Start the column with a low-polarity solvent system and gradually increase the polarity during the run.[3][7] This allows non-polar impurities to elute first, followed by your target compound, and finally the highly polar impurities. This can be done by incrementally increasing the percentage of the more polar solvent (e.g., starting with 5% EtOAc in hexane, then moving to 10%, then 15%).
Caption: Decision tree for troubleshooting poor separation.
Possible Cause 2: Column Overload. Loading too much sample onto the column can saturate the stationary phase, leading to broad bands that overlap and fail to separate.[12][13]
Solution:
-
As a general guideline, the mass of the crude sample should be about 1-5% of the mass of the silica gel used. For a difficult separation, use a ratio closer to 1:100 (sample:silica).
-
If you suspect overloading, dilute your sample and reinject on a fresh column.[12]
Q2: My compound is showing significant "tailing" or "streaking" in the collected fractions. Why?
Possible Cause 1: Strong Analyte-Silica Interaction. The acidic silanol groups on the silica surface can interact strongly with basic sites on a molecule, such as the nitrogen atom in the indole ring. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a tailed peak shape.[12][14]
Solution:
-
Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive binding agent to your eluent.
-
For a potentially basic compound like an indole, adding a weak base like triethylamine (Et₃N) will neutralize the acidic silanol sites, minimizing the unwanted interaction.[5]
-
If your compound has an acidic functional group, adding a small amount of acetic acid can help ensure it remains protonated and elutes more cleanly.[4]
-
Possible Cause 2: Channeling in the Column. Poor packing can create channels or cracks in the silica bed, allowing the solvent and sample to flow unevenly. This leads to distorted, tailing bands.[12][15]
Solution:
-
Repack the Column: This is often the only solution. Ensure you are using the slurry method and gently tapping the column to create a uniform, homogenous bed.[2]
-
Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed, as this will cause the silica to dry out and crack.[11]
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Acidic silanol interactions[12] | Add 0.5-1% triethylamine to the mobile phase. |
| Column overload[12][13] | Reduce sample load; use a 1:100 sample-to-silica ratio. | |
| Poorly packed column[12] | Repack the column carefully using the slurry method. | |
| Sample solvent incompatible with mobile phase[16] | Use the dry loading method or dissolve the sample in the mobile phase itself. |
Q3: I think my compound is decomposing on the column. How can I check and prevent this?
Possible Cause: Acidity of Silica Gel. As mentioned, some indole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[3][17]
Solution: Perform a Stability Test using 2D TLC. This simple test can quickly tell you if your compound is stable on silica.[4][11]
Protocol: 2D TLC for Stability Check
-
Take a square TLC plate and spot your crude mixture in one corner, about 1.5 cm from each edge.
-
Develop the plate as usual using your chosen solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compounds: All spots will appear along a diagonal line across the plate.
-
Unstable Compounds: If your target compound is degrading, you will see new spots appearing that are not on the diagonal. This indicates decomposition occurred while the compound was adsorbed on the silica.[4]
-
Preventative Measures:
-
If the 2D TLC shows degradation, immediately switch to a less acidic stationary phase like deactivated silica gel or neutral alumina .[3]
-
Work quickly. Do not let the compound sit on the column for an extended period.
References
- 1. rjptonline.org [rjptonline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. lcms.cz [lcms.cz]
- 16. halocolumns.com [halocolumns.com]
- 17. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Indole Cyclization
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Cyclization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding palladium-catalyzed indole synthesis, providing concise answers and directing you to more detailed sections where appropriate.
Q1: My indole cyclization reaction is not proceeding to completion or is giving very low yields. What are the most common initial factors to investigate?
A: Low conversion is a frequent issue. The primary factors to scrutinize are the catalyst's activity, the integrity of your starting materials, and the reaction atmosphere. Ensure your palladium source and ligands are of high purity and have been stored correctly. Substrates, especially anilines and alkynes, should be pure and dry. Crucially, these reactions are often sensitive to oxygen, so ensure your system is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). For a deeper dive into reaction setup and reagent purity, see the Troubleshooting Guide: Low Yield and Incomplete Conversion .
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A: Side product formation often points to issues with catalyst selectivity, reaction temperature, or the choice of base and solvent. Common side reactions include homocoupling of starting materials or polymerization.[1] Optimizing the ligand-to-metal ratio is a critical first step; excess ligand can sometimes suppress side reactions. Temperature control is also vital, as higher temperatures can lead to undesired pathways. The choice of base and solvent can dramatically influence the reaction's course. We recommend screening a matrix of conditions, as detailed in our Troubleshooting Guide: Poor Selectivity and Side Product Formation .
Q3: How do I choose the right palladium catalyst and ligand for my specific substrates?
A: The "best" catalyst system is highly substrate-dependent. Key factors to consider are the electronic properties of your starting materials and the specific bond being formed (C-N vs. C-C).
-
For electron-rich anilines, a less electron-donating ligand might be preferable.
-
Sterically hindered substrates often require bulky ligands to promote reductive elimination.
-
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂.[2]
-
A wide array of phosphine ligands (e.g., PPh₃, dppe, Xantphos) and N-heterocyclic carbenes (NHCs) are available.[2][3]
Our Protocol: Catalyst and Ligand Screening provides a systematic approach to identifying the optimal combination for your reaction.
Q4: What is the role of the base in palladium-catalyzed indole cyclization, and how do I select the appropriate one?
A: The base plays multiple crucial roles, including deprotonation of the aniline nitrogen, neutralizing acids formed during the reaction, and influencing the catalyst's activity. The choice of base can significantly impact reaction outcomes.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and offer a good balance of reactivity and handling.[2][4]
-
Organic bases such as Et₃N or DBU can also be effective, particularly in solubilizing reactants.
-
The strength of the base should be matched to the acidity of the N-H bond in the starting aniline. A base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish reaction.[1]
Refer to the Troubleshooting Guide: Impact of Base and Solvent for more detailed selection criteria.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific experimental issues.
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low product yield is a multifaceted problem. This guide helps you systematically identify the root cause.
Figure 1: Troubleshooting workflow for low yield.
Causality and In-Depth Explanation:
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are susceptible to oxidation.[5] Exposure to air can lead to the formation of inactive palladium oxides. Similarly, phosphine ligands can be oxidized. If you suspect catalyst deactivation, using a freshly opened bottle or a different batch is a simple and effective troubleshooting step.
-
Reagent Quality: Impurities in starting materials or solvents can act as catalyst poisons.[5] Water, for instance, can interfere with many organometallic reactions. Ensuring the purity and dryness of all components is paramount.
-
Reaction Atmosphere: As mentioned, many palladium-catalyzed reactions are air-sensitive. The active Pd(0) catalyst can be readily oxidized. A robust inert atmosphere is non-negotiable for reproducible results.
Troubleshooting Guide: Poor Selectivity and Side Product Formation
The formation of unintended products can complicate purification and reduce the yield of your desired indole.
Common Side Products and Their Causes:
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Alkyne | High catalyst loading; Inappropriate ligand | Decrease catalyst loading; Screen different ligands (e.g., more sterically bulky ones). |
| Dimerization/Polymerization | High reaction temperature; Incorrect base | Lower the reaction temperature; Screen milder bases.[1] |
| Isomerization of Product | Prolonged reaction time; High temperature | Monitor the reaction closely and quench once the desired product is formed; Reduce reaction temperature. |
| Formation of Regioisomers | Substrate electronics; Catalyst control | Modify electronic properties of the substrate if possible; Screen catalysts known for high regioselectivity (e.g., those with specific directing groups).[5] |
Visualizing the Impact of Ligands:
References
minimizing byproduct formation in microwave-assisted indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis can be challenging.[1] Microwave-assisted organic synthesis (MAOS) offers a powerful solution, dramatically reducing reaction times from hours to minutes, increasing yields, and often improving product purity.[2][3] However, the high energy and rapid heating inherent to this technology can also lead to unique byproduct profiles if not properly controlled.[4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize byproduct formation and maximize the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a low yield of my desired indole and a significant amount of dark, insoluble tar-like material, especially during a Fischer Indole Synthesis.
A1: This is a classic sign of thermal decomposition, a common issue when reaction temperatures are too high or heating is not uniform.
-
Core Problem: Microwave energy can create localized "hot spots" in the reaction mixture, especially with highly absorbing reagents or solvents, leading to temperatures far exceeding the setpoint.[5] Many intermediates in indole synthesis are thermally sensitive and will degrade or polymerize under excessive heat.
-
Causality & Diagnosis:
-
Excessive Temperature: The Arrhenius law dictates that reaction rates double with approximately every 10 °C increase, but this also applies to decomposition pathways.[6] Temperatures exceeding the stability threshold of your intermediates or final product are the most likely culprit.
-
Inappropriate Solvent: Solvents with a very high loss tangent (e.g., DMF, ethanol) absorb microwave energy extremely efficiently, which can lead to rapid, difficult-to-control heating.[7][8]
-
High Reactant Concentration: Concentrated solutions can absorb more microwave energy per unit volume, increasing the risk of thermal runaway.
-
-
Recommended Solutions:
-
Optimize Temperature, Not Just Power: The most critical parameter is temperature.[6] Start your optimization 10-20 °C above the temperature used in a conventional heating method.[4] Systematically decrease the set temperature in 5-10 °C increments. A slightly longer reaction time at a lower temperature is often preferable to rapid decomposition at a higher one.
-
Employ Simultaneous Cooling: If your microwave reactor is equipped with this feature, use it. Compressed air can be used to cool the exterior of the reaction vessel while the microwave continues to irradiate the sample. This allows for a high energy input to drive the reaction without excessive bulk temperature accumulation, often dramatically improving yields.[4]
-
Solvent Selection: Switch to a medium or low absorbing solvent (e.g., toluene, dioxane, or even solvent-free conditions) to achieve more gentle and controlled heating.[8][9]
-
Stirring: Ensure vigorous magnetic stirring is active throughout the reaction to distribute heat evenly and minimize hot spots.
-
Q2: My reaction stalls, or I isolate the uncyclized intermediate. For example, in a Fischer synthesis, I recover the arylhydrazone.
A2: This indicates that the energy barrier for the key cyclization step is not being met, which can be due to insufficient temperature, incorrect catalysis, or solvent effects.
-
Core Problem: The key bond-forming step in many indole syntheses, such as the[2][2]-sigmatropic rearrangement in the Fischer method, has a significant activation energy.[10] Insufficient thermal energy or improper catalytic activity will prevent the reaction from proceeding to completion.
-
Causality & Diagnosis:
-
Insufficient Temperature: The set temperature may be too low to overcome the activation energy of the rate-limiting step.
-
Catalyst Inefficiency: The chosen acid or metal catalyst may be unsuitable for the specific substrates or is being used at a suboptimal concentration. In Fischer synthesis, both Brønsted and Lewis acids are commonly used, and their effectiveness can vary.[11]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. A non-optimal solvent may hinder the desired pathway.
-
-
Recommended Solutions:
-
Systematic Temperature Increase: Cautiously increase the reaction temperature in 10 °C increments, monitoring for product formation versus byproduct generation.
-
Catalyst Screening: For acid-catalyzed reactions like the Fischer synthesis, screen different catalysts. If a Lewis acid like ZnCl₂ gives poor results, try a Brønsted acid like p-toluenesulfonic acid (p-TSA) or a stronger medium like Eaton's Reagent (P₂O₅ in MeSO₃H).[3][12]
-
Solvent/Additive Screening: In some cases, adding a small amount of a high-boiling polar solvent like DMF or NMP can aid in dissolving intermediates and accelerating the reaction. For cycloisomerization reactions, adding catalytic amounts of salts like KCl can significantly increase the dielectric loss of the medium (especially water), improving energy absorption and reaction rates.[13][14]
-
Q3: In my palladium-catalyzed indole synthesis (e.g., Larock or Hegedus), I'm seeing significant amounts of debromination or other catalyst-driven side products.
A3: This issue points towards non-optimal reaction conditions that favor side reactions over the desired intramolecular cyclization, a common challenge in cross-coupling chemistry.
-
Core Problem: Palladium catalysts are versatile but can promote undesired pathways, such as reduction (dehalogenation) or dimerization, if the rate of the desired cyclization is not sufficiently fast.
-
Causality & Diagnosis:
-
Slow Intramolecular Reaction: The key C-C or C-N bond formation might be slower than competing side reactions. This can be due to steric hindrance or electronic effects on your substrate.
-
Excessive Temperature/Time: Prolonged exposure to high temperatures in the presence of a palladium catalyst and a hydrogen source (even trace water or solvent) can promote hydrodehalogenation. Interestingly, one study found that microwave heating prevented the formation of a debrominated byproduct that was observed under conventional heating, likely due to the drastically shorter reaction time.[15]
-
Incorrect Ligand or Base: The choice of ligand and base is critical in tuning the reactivity of the palladium center.
-
-
Recommended Solutions:
-
Minimize Reaction Time: The primary advantage of microwave synthesis is speed.[2] Optimize for the shortest possible reaction time that gives a high yield. Monitor the reaction at short intervals (e.g., every 2-3 minutes) to find the optimal endpoint before side reactions dominate.
-
Temperature Optimization: As with other side reactions, excessive heat can be detrimental. Find the minimum temperature required for efficient cyclization.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents, particularly the base and any additives, as these can significantly influence the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q: What is the difference between controlling microwave power versus controlling temperature?
A: This is a critical concept in MAOS. Controlling power sets a constant energy input, but the reaction temperature will continue to rise as the mixture absorbs that energy. Controlling temperature is almost always preferred; the instrument uses an IR sensor to monitor the vessel temperature and modulates the microwave power to maintain the desired setpoint.[6] This provides precise control and prevents thermal runaway, which is a primary cause of byproduct formation.[4]
Q: How do I choose the best solvent for my microwave-assisted indole synthesis?
A: The ideal solvent should be chemically inert to your reaction conditions and have a boiling point well above your target reaction temperature to allow for sufficient pressure buildup. Microwave coupling efficiency is determined by a solvent's loss tangent (tan δ) .[7]
-
High Absorbers (e.g., Ethanol, DMF, Ethylene Glycol): Heat very rapidly. Use with caution for thermally sensitive reactions.
-
Medium Absorbers (e.g., Acetonitrile, Water): Good for general use, providing a balance of heating rate and control.
-
Low Absorbers (e.g., Toluene, Dioxane, Hexane): Heat slowly and are excellent for reactions that require gentle heating or are prone to thermal decomposition.[8]
Q: Can I run reactions solvent-free?
A: Yes, solvent-free ("neat") reactions are highly amenable to microwave irradiation and are an excellent green chemistry practice.[2][9] This approach can be particularly effective for the Bischler indole synthesis, where an excess of the aniline reactant can serve as the reaction medium.[1][16] Often, reacting neat or on a solid support like silica gel can lead to very clean reactions with simplified workups.[3]
Visual & Data-Driven Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in microwave-assisted indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Getting Started with Microwave Synthesis [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Choice for Microwave Synthesis [cem.com]
- 9. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. goons.web.elte.hu [goons.web.elte.hu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Technical Support Center: Resolving Purification Issues of Polar Indole-4-Carboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar indole-4-carboxylate derivatives. As researchers and drug development professionals, you are aware that the inherent properties of these molecules—specifically the polar carboxylate group and the electron-rich indole scaffold—can complicate standard purification workflows. This guide provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my indole-4-carboxylate derivatives so difficult to purify using standard chromatography?
A: The difficulty arises from the dual nature of your molecule. The carboxylate group (-COOH or -COO⁻) is highly polar and potentially ionic, leading to strong interactions with polar stationary phases (like silica) and poor retention on non-polar ones (like C18).[1] Simultaneously, the indole ring itself can engage in π-π stacking and hydrogen bonding, while its N-H group can act as a hydrogen bond donor and the nitrogen can be basic, leading to unwanted secondary interactions with acidic silica surfaces.[2] This combination often results in issues like poor retention, peak tailing, or irreversible adsorption.
Q2: I'm starting a new purification. Should I begin with normal-phase or reversed-phase chromatography?
A: For highly polar molecules like indole-4-carboxylates, starting with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the more strategic choice.[3] While you may face initial challenges with retention, modern RP columns (such as polar-embedded or polar-endcapped phases) are specifically designed to handle highly aqueous mobile phases and retain polar analytes.[4] Normal-phase chromatography on standard silica gel can be problematic due to the acidic nature of the stationary phase, which can cause severe peak tailing and potential degradation of sensitive indoles.[2][5]
Q3: My compound seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A: The surface of standard silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic sites can catalyze the degradation of acid-sensitive indole derivatives.[5] To prevent this, you can either deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent or use a less acidic stationary phase, such as neutral alumina or a bonded phase (e.g., amino- or cyano-bonded silica).[5]
Q4: Can I use ion-pairing reagents to improve retention in RP-HPLC?
A: Yes, ion-pairing reagents can increase the retention of your ionized carboxylate on a C18 column.[6] However, this approach has significant drawbacks. These reagents can be difficult to remove from the column, require long equilibration times, and are often incompatible with mass spectrometry (MS) detection due to ion suppression.[7] Modern alternatives like mixed-mode or HILIC chromatography are generally preferred as they do not require ion-pairing agents.[7][8]
Purification Strategy Decision Workflow
Before diving into specific troubleshooting, use this workflow to guide your initial strategy selection.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
Fischer Indole Synthesis Technical Support Center: Strategies to Avoid N-N Bond Cleavage
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful reaction. Our focus is to provide in-depth, field-proven insights into one of the most common failure modes of this synthesis: undesired N-N bond cleavage. This document will serve as a comprehensive resource, offering troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes.
Understanding the Challenge: The Dichotomy of the N-N Bond
The Fischer Indole Synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] The reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone.[2] The key mechanistic step is a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. However, a competing and often detrimental side reaction is the heterolytic cleavage of the N-N bond, which can significantly lower the yield of the desired indole or lead to complete reaction failure.[4]
This undesirable cleavage is particularly prevalent when the carbonyl precursor bears electron-donating groups (EDGs). These substituents stabilize the formation of an iminylcarbocation intermediate, effectively diverting the reaction from the productive[3][3]-sigmatropic rearrangement pathway.[4] The result is the formation of aniline and other fragmentation byproducts, rather than the desired indole.[5]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing, and I suspect N-N bond cleavage. What are the tell-tale signs?
A1: The most common indicator of N-N bond cleavage is the detection of aniline or substituted anilines in your crude reaction mixture, alongside byproducts derived from the carbonyl component.[1] For instance, in an attempted synthesis using an N-substituted hydrazine, you might observe the corresponding N-substituted aniline. Analysis of the crude reaction mixture by LC-MS or GC-MS is a definitive way to identify these characteristic fragmentation products.
Q2: Why are electron-donating groups on the ketone or aldehyde problematic?
A2: Electron-donating groups (e.g., amino, amido, alkoxy, or even an indolyl group) at what will become the C3 position of the indole, stabilize the positive charge on the iminylcarbocation that is formed upon N-N bond cleavage.[4] This stabilization lowers the activation energy for the cleavage pathway, making it kinetically competitive with, or even more favorable than, the desired[3][3]-sigmatropic rearrangement.[4]
Q3: Can I use a stronger Brønsted acid to force the reaction towards the indole product?
A3: While a sufficiently acidic catalyst is necessary, simply increasing the strength of a Brønsted acid (e.g., from acetic acid to sulfuric acid) is often counterproductive for substrates prone to N-N cleavage. Stronger protic acids can actually exacerbate the problem, leading to increased byproduct formation and decomposition.[4] In these cases, a switch to a Lewis acid catalyst is generally the recommended strategy.[1][2]
Q4: Are there any alternatives to the Fischer indole synthesis for these challenging substrates?
A4: Yes, if the Fischer indolization proves intractable, several other named reactions can be employed for indole synthesis, such as the Bartoli, Leimgruber-Batcho, or Reissert indole syntheses. The choice of method will depend on the specific substitution pattern of the desired indole and the available starting materials.
Troubleshooting Guide: From Failure to Success
This section addresses common problems encountered during the Fischer indole synthesis, with a focus on mitigating N-N bond cleavage.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of indole; aniline detected as a major byproduct. | N-N bond cleavage is the dominant pathway. This is highly likely if your carbonyl substrate has electron-donating substituents. | Switch from a Brønsted acid to a Lewis acid catalyst. Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), are generally more effective at promoting the[3][3]-sigmatropic rearrangement over N-N cleavage for these challenging substrates.[2][4] |
| Reaction is messy with multiple unidentified spots on TLC, even with a Lewis acid. | Sub-optimal reaction conditions. The temperature, solvent, and catalyst concentration are critical parameters.[3] | Optimize reaction conditions. Start with milder conditions (e.g., lower temperature) and gradually increase the temperature while monitoring the reaction by TLC. Screen different solvents; polar aprotic solvents like DMSO or acetic acid are common, but sometimes running the reaction neat can be effective.[3] |
| Reaction fails with an unsymmetrical ketone, leading to a complex mixture. | Regioselectivity issues and competing N-N cleavage. The choice of acid can influence which enamine intermediate is formed, and one regioisomeric pathway might be more prone to cleavage. | Screen different Lewis acids and their concentrations. The regioselectivity can be influenced by the nature of the acid catalyst.[3] A thorough screening of catalysts and conditions is recommended to find the optimal balance for the desired regioisomer. |
| The starting hydrazone is unstable and decomposes before cyclization. | Harsh reaction conditions or inherent instability of the hydrazone. | Consider a one-pot procedure. Forming the hydrazone in situ and proceeding directly to the cyclization step without isolation can minimize decomposition.[6] |
Strategic Approaches to Mitigate N-N Bond Cleavage
Catalyst Selection: The Lewis Acid Advantage
For substrates susceptible to N-N bond cleavage, the choice of acid catalyst is the most critical factor. While Brønsted acids are commonly used in standard Fischer indole syntheses, Lewis acids are often superior for problematic substrates.
| Catalyst Type | Mechanism of Action & Suitability | Common Examples |
| Brønsted Acids | Protonate the hydrazone, facilitating tautomerization and rearrangement. However, they can also promote N-N cleavage in electron-rich systems. | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)[1] |
| Lewis Acids | Coordinate to the nitrogen atoms of the hydrazone, promoting the desired[3][3]-sigmatropic rearrangement while disfavoring the pathway leading to the stabilized iminylcarbocation. Often milder and more effective for sensitive substrates.[4][7] | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃)[1][8] |
Data-Driven Decision Making:
While a single comprehensive study directly comparing a wide range of catalysts for a single problematic substrate is scarce, the literature strongly supports the superiority of Lewis acids in these cases.
| Substrate Type | Catalyst | Typical Outcome | Reference |
| Hydrazone with C3 EDG | Brønsted Acid (e.g., HCl, AcOH) | Low to no yield of indole; significant N-N cleavage byproducts. | [4] |
| Hydrazone with C3 EDG | Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Improved to good yields of the desired indole. | [2][4] |
| Unsymmetrical Ketone | Choline chloride·2ZnCl₂ | High yield with excellent regioselectivity. | [9] |
digraph "Catalyst_Selection_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Start [label="Start: Design Fischer\nIndole Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Substrate [label="Does the carbonyl\nprecursor have strong\n-donating groups?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Bronsted [label="Consider Brønsted Acids\n(e.g., p-TsOH, PPA)", shape=box, fillcolor="#FFFFFF"];
Lewis [label="Prioritize Lewis Acids\n(e.g., ZnCl₂, BF₃·OEt₂)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Optimize [label="Optimize Conditions\n(Temperature, Solvent)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Check_Substrate;
Check_Substrate -> Bronsted [label=" No"];
Check_Substrate -> Lewis [label=" Yes"];
Bronsted -> Optimize;
Lewis -> Optimize;
}
Figure 2: Catalyst selection workflow for the Fischer Indole Synthesis.
Experimental Protocols for Challenging Substrates
The following protocols are adapted from literature procedures and are intended as a starting point for optimization.
Protocol 1: General Procedure using Zinc Chloride (ZnCl₂) in an Ionic Liquid
This method has been shown to be highly effective and regioselective.
[9]
- Reactants: Phenylhydrazine (1 eq.), unsymmetrical ketone (e.g., ethyl methyl ketone) (1 eq.).
- Catalyst/Solvent: Choline chloride·2ZnCl₂ (1 eq.).
- Procedure:
- Combine the phenylhydrazine, ketone, and choline chloride·2ZnCl₂ ionic liquid in a reaction vessel.
- Heat the mixture with stirring. The reaction progress can be monitored by TLC or GC-MS.
- Upon completion, the product can often be isolated directly from the ionic liquid via sublimation or extraction.
- Expected Outcome: This method has been reported to give high yields (e.g., 80% for2,3-dimethylindole) with exclusive formation of one regioisomer.
Protocol 2: General Procedure using Boron Trifluoride Etherate (BF₃·OEt₂) for N-Tosylindoles
This one-pot procedure is effective for the synthesis of N-tosylindoles, where the N-tosyl group can be later removed if desired.
- Reactants: N-tosyl hydrazone (1 eq.), 2-(trimethylsilyl)phenyl triflate (aryne precursor, 1.2 eq.), CsF (2.4 eq.).
- Catalyst: BF₃·OEt₂ (2.0 eq.).
- Solvent: Acetonitrile (MeCN).
- Procedure:
- In a flame-dried flask under an inert atmosphere, dissolve the N-tosyl hydrazone and 2-(trimethylsilyl)phenyl triflate in acetonitrile.
- Add CsF and stir the mixture at room temperature to generate the N-arylhydrazone in situ.
- After the formation of the N-arylhydrazone is complete (monitor by TLC), add BF₃·OEt₂ to the reaction mixture.
- Heat the reaction to reflux and monitor the cyclization by TLC.
- Upon completion, cool the reaction, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
- Purify the crude product by silica gel chromatography.
- BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem Technical Support. --INVALID-LINK--2. BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support. --INVALID-LINK--3. BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem Technical Support. --INVALID-LINK--4. BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support. --INVALID-LINK--5. Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54094. --INVALID-LINK--6. Simmons, B. J., Hoffmann, M., Champagne, P. A., Picazo, E., Yamakawa, K., Morrill, L. A., ... & Garg, N. K. (2011). Why do some Fischer indolizations fail?. Journal of the American Chemical Society, 133(15), 5884-5887. --INVALID-LINK--7. BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem Technical Support. --INVALID-LINK--8. Wikipedia. (2023). Fischer indole synthesis. --INVALID-LINK--9. Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508-3549.10. Andrew, P., & Leicester, U. O. (2004). The regiospecific Fischer indole reaction in choline chloride· 2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications, (17), 1936-1937. --INVALID-LINK--11. Simmons, B. J., et al. (2011). Why do some Fischer indolizations fail?. PubMed, 21443189. --INVALID-LINK--12. ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. --INVALID-LINK--13. Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-94). John Wiley & Sons, Ltd.
University of Leicester. (2003). The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction. --INVALID-LINK--15. Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.16. Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--17. Zhang, Z. G., Haag, B. A., Li, J. S., & Knochel, P. (2011). Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis, 2011(01), 23-29. --INVALID-LINK--18. Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail? ResearchGate. --INVALID-LINK--19. Reddit. (2017). Problems with Fischer indole synthesis. --INVALID-LINK--20. RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. --INVALID-LINK--21. ResearchGate. (2006). Fischer indole synthesis. --INVALID-LINK--22. McAusland, D., Seo, S., Pintori, D. G., Finlayson, J., & Greaney, M. F. (2011). The benzyne Fischer-indole reaction. Organic letters, 13(14), 3667-3669. --INVALID-LINK--23. Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. --INVALID-LINK--24. BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. --INVALID-LINK--25. Dadras, A., & Davodi, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2498. --INVALID-LINK--
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Indole Synthesis
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of their starting materials. Indole synthesis is a cornerstone of medicinal chemistry, yet its success is often hampered by the low reactivity of substrates. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Fischer Indole Synthesis: A Classic Method with Modern Challenges
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] While powerful, its success is highly dependent on the electronic and steric nature of the starting materials.
Troubleshooting Guide: Fischer Indole Synthesis
Question 1: My Fischer indole synthesis is failing or giving very low yields with an electron-deficient phenylhydrazine (e.g., containing a nitro or cyano group). What can I do?
Answer: Electron-withdrawing groups on the phenylhydrazine ring decrease the nucleophilicity of the nitrogen atoms, making the initial hydrazone formation and the subsequent cyclization steps more difficult.[2] This often leads to incomplete reactions or the need for harsher conditions, which can cause decomposition.
Immediate Actions:
-
Increase Catalyst Strength and Loading: Switch from a standard Brønsted acid like acetic acid to a stronger acid. Polyphosphoric acid (PPA) is often a more effective catalyst for these challenging substrates.[3] You can also try a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[4] Consider increasing the catalyst loading, but monitor for decomposition.
-
Elevate Reaction Temperature: The[4][4]-sigmatropic rearrangement, a key step in the mechanism, has a significant activation energy.[3] Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions and decomposition at excessively high temperatures.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often under milder conditions than conventional heating.[3] This is particularly effective for unreactive substrates.
Protocol for Microwave-Assisted Fischer Indole Synthesis of an Electron-Deficient Indole:
| Step | Procedure |
| 1 | In a microwave-safe vial, combine the electron-deficient phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in a suitable solvent such as THF (0.6 M).[3] |
| 2 | Add a suitable acid catalyst (e.g., ZnCl₂ in triethylene glycol, or PPA).[5] |
| 3 | Seal the vial and place it in a microwave reactor. |
| 4 | Heat the reaction mixture to 150°C for 15-30 minutes. Monitor the progress by TLC.[3] |
| 5 | After completion, cool the reaction mixture to room temperature and proceed with the appropriate work-up and purification. |
Question 2: I am using a sterically hindered ketone, and the reaction is sluggish or not proceeding. How can I improve the outcome?
Answer: Steric hindrance around the carbonyl group can impede the initial formation of the hydrazone intermediate. Additionally, it can disfavor the formation of the planar transition state required for the[4][4]-sigmatropic rearrangement.
Troubleshooting Strategies:
-
One-Pot Procedure: To circumvent issues with isolating a potentially unstable or difficult-to-form hydrazone, consider a one-pot approach. The phenylhydrazine and ketone are heated together in the presence of the acid catalyst without isolating the intermediate hydrazone.[4]
-
Alternative Catalysts: For sterically demanding substrates, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be highly effective.[6] It is a powerful dehydrating agent and a strong acid, which can promote the reaction even with hindered ketones.
-
Buchwald Modification: If traditional methods fail, the Buchwald modification of the Fischer indole synthesis offers a palladium-catalyzed alternative. This method involves the cross-coupling of an aryl bromide with a hydrazone, bypassing the need for the classical acid-catalyzed cyclization.[1]
Logical Workflow for Troubleshooting Low Reactivity in Fischer Indole Synthesis:
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Overcoming Harsh Conditions
The Bischler-Möhlau synthesis provides a route to 2-arylindoles from an α-halo-ketone and an excess of an aniline. Historically, this reaction has been limited by its requirement for harsh conditions and often gives low yields.
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Question 3: My Bischler-Möhlau synthesis is giving a complex mixture of products and a low yield of the desired indole. What are the likely causes and solutions?
Answer: The classical Bischler-Möhlau synthesis is notorious for producing multiple products, including regioisomers (2-aryl vs. 3-aryl indoles), due to its complex mechanistic pathways.[7] The harsh reaction conditions can also lead to decomposition and side reactions.
Strategies for a Cleaner Reaction:
-
Milder Catalysts: Instead of relying on thermal conditions or strong acids, the use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions, leading to cleaner product profiles and improved yields.
-
Microwave-Assisted, Solvent-Free Conditions: A significant improvement in the Bischler-Möhlau synthesis involves the use of microwave irradiation in the absence of a solvent. This approach not only accelerates the reaction but also minimizes side reactions, leading to higher yields of the desired 2-arylindoles.[8]
Protocol for Microwave-Assisted, Solvent-Free Bischler Indole Synthesis:
| Step | Procedure |
| 1 | In a mortar and pestle, grind the aniline (2.0 eq) and the phenacyl bromide (1.0 eq) to a fine powder.[8] |
| 2 | Transfer the solid mixture to a microwave-safe vessel. |
| 3 | Irradiate the mixture with microwaves at 540 W for 45-60 seconds.[8] |
| 4 | Monitor the reaction by TLC. The reaction is typically complete within a few minutes. |
| 5 | After cooling, dissolve the reaction mixture in an appropriate solvent and proceed with purification. |
Question 4: I am working with an electron-deficient aniline, and the reaction is not proceeding. Are there any modifications that can help?
Answer: Electron-deficient anilines are poor nucleophiles, which hinders the initial reaction with the α-halo-ketone. To overcome this, you need to enhance the reactivity of the system.
Potential Solutions:
-
Use of a More Reactive Halide: If possible, use an α-iodo-ketone instead of an α-bromo- or α-chloro-ketone. The carbon-iodine bond is weaker and more easily cleaved, making the ketone a better electrophile.
-
High-Temperature, High-Pressure Conditions: In some cases, sealed-tube reactions at high temperatures (autoclave) may be necessary to force the reaction to proceed with unreactive anilines. However, this should be a last resort due to safety considerations and the potential for increased side product formation.
-
Alternative Synthetic Routes: For highly deactivated anilines, it may be more practical to consider an alternative indole synthesis, such as a palladium-catalyzed cross-coupling approach.
Modern Cross-Coupling Methods: Precision and Control in Indole Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have revolutionized indole synthesis by offering milder conditions and greater functional group tolerance. However, they are not without their own set of challenges related to substrate reactivity.
Troubleshooting Guide: Buchwald-Hartwig and Suzuki Indole Synthesis
Question 5: My Buchwald-Hartwig amination for indole synthesis is failing with an unreactive aryl chloride. How can I improve the catalytic activity?
Answer: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in oxidative addition to palladium(0), which is the first and often rate-limiting step in the catalytic cycle. Overcoming this requires a more active catalytic system.
Key Considerations for Aryl Chlorides:
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging aryl chlorides, bulky, electron-rich ligands are required to promote the oxidative addition step. Ligands such as BrettPhos and tBuXPhos have been specifically designed for these types of transformations.[8]
-
Precatalysts: Using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, can lead to more consistent and higher yields compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. However, for substrates with base-sensitive functional groups, a weaker base like potassium carbonate (K₂CO₃) may be necessary, although this may require a more active ligand or higher reaction temperatures.[4]
Comparative Ligand Performance in a Challenging Buchwald-Hartwig Amination:
| Ligand | Catalyst System | Yield (%) |
| P(o-tol)₃ | Pd₂(dba)₃ / P(o-tol)₃ | <10 |
| BINAP | Pd(OAc)₂ / BINAP | 45 |
| DavePhos | Pd₂(dba)₃ / DavePhos | 75 |
| BrettPhos | BrettPhos Pd G3 | >95 |
Note: This is a representative table based on general trends in the literature. Actual yields will vary depending on the specific substrates and conditions.
Question 6: I am attempting a Suzuki coupling to form a C-C bond on an indole ring, but I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids, especially under prolonged heating or in the presence of excess water.[5]
Strategies to Minimize Protodeboronation:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and of high purity. Store it under an inert atmosphere and away from moisture.
-
Protect the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle and promote protodeboronation.[5] Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) often leads to cleaner reactions and higher yields.[9]
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. While some Suzuki reactions tolerate water, minimizing its presence can reduce the rate of protodeboronation.
-
Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids. However, they can be less reactive, potentially requiring longer reaction times or more active catalysts.[9]
Decision Tree for Modern Cross-Coupling Indole Synthesis:
Caption: Decision-making guide for modern indole synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of low reactivity in my starting materials? A1: Common indicators include the reaction failing to proceed to completion (as monitored by TLC or LC-MS), the need for prolonged reaction times at high temperatures, the formation of significant amounts of starting material decomposition products, or the observation of only trace amounts of the desired product.
Q2: How do I ensure the purity of my starting materials? A2: For liquid aldehydes and ketones, distillation is recommended. Solid starting materials should be recrystallized. Phenylhydrazines can be sensitive to air and light and should be stored under an inert atmosphere. It is always good practice to verify the purity of your starting materials by NMR or other analytical techniques before use.[3]
Q3: Can the choice of solvent significantly impact a low-reactivity reaction? A3: Yes, the solvent can play a crucial role. For Fischer indole synthesis, polar aprotic solvents like DMSO or acetic acid can be effective.[3] In some cases, running the reaction neat (without solvent) can be beneficial.[3] For cross-coupling reactions, the choice of solvent (e.g., toluene, dioxane, THF) can influence the solubility of the catalyst and reagents, affecting the reaction rate.
Q4: When should I consider protecting the indole nitrogen? A4: Protection of the indole nitrogen is often beneficial in Suzuki couplings to prevent interference from the acidic N-H proton.[5] It can also be necessary in other reactions where the N-H group might compete in a desired reaction at another position on the indole ring or if a strong base is used that would deprotonate the indole.
Q5: Are there any "green" or more environmentally friendly approaches to overcome low reactivity? A5: Yes, microwave-assisted, solvent-free reactions, as described for the Bischler-Möhlau synthesis, are a great example of a greener approach.[8] Additionally, in cross-coupling reactions, using highly active catalysts that allow for lower catalyst loadings and milder reaction temperatures contributes to a more sustainable process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 2-methyl-1H-indole-4-carboxylate Isomers: A Structure-Activity Relationship Perspective
Introduction: The Indole Nucleus as a Cornerstone of Modern Drug Discovery
The indole ring system stands as a "privileged" scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceutical agents.[1][2][3] Its unique electronic properties and versatile chemical nature allow for the synthesis of diverse derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] This guide focuses on methyl 2-methyl-1H-indole-4-carboxylate, a representative of the indole class, and explores the critical impact of isomeric variations on its biological activity. While direct comparative studies on the specific isomers of this compound are not extensively documented in current literature, a deep dive into the structure-activity relationships (SAR) of substituted indoles can provide invaluable insights for researchers, scientists, and drug development professionals. Understanding how the placement of substituents on the indole core influences pharmacological effects is paramount for the rational design of novel therapeutics.[7][8]
The Broad Spectrum of Biological Activity in Indole Derivatives
Indole derivatives have been identified as potent agents against a multitude of diseases. Their remarkable versatility has led to the development of numerous FDA-approved drugs for various clinical conditions.[3] The indole framework's ability to mimic peptide structures allows it to bind reversibly to a wide range of enzymes and receptors, opening up numerous avenues for drug development with distinct mechanisms of action.[5][6]
Key therapeutic areas where indole derivatives have shown significant promise include:
-
Oncology: Many indole-containing compounds exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][9]
-
Infectious Diseases: The indole scaffold is a common feature in molecules with antibacterial, antifungal, and antiviral activities.[4][5][6][10]
-
Inflammation and Pain: Several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents are based on the indole structure.[11]
-
Neurological Disorders: The structural similarity of some indole derivatives to neurotransmitters like serotonin has led to their investigation for treating neurological and psychiatric conditions.[4]
Dissecting the Structure-Activity Relationship (SAR) of Substituted Indoles
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. Even modest structural changes to the indole framework can have a significant bearing on the molecular target and pharmacological profile of the compound.[1] A systematic analysis of SAR provides a rational basis for designing more potent and selective drug candidates.
Impact of N1-Substitution
The nitrogen atom at the 1-position of the indole ring is a common site for modification. N-protection is often required for certain synthetic reactions, and the choice of the protecting group or substituent can significantly impact biological activity.[1] For instance, in a series of indole derivatives studied for their activity against HIV-1 fusion, N-methylation of the indole core was explored, though in that specific case, it did not translate to submicromolar antiviral activity, suggesting that other factors were at play.[12] In other contexts, such as certain Mcl-1 inhibitors, N-substitution is a key feature of the pharmacophore.[13]
The Role of C2-Substitution
The C2 position of the indole ring is another critical site for functionalization. The presence of a methyl group at C2, as in our topic compound, can influence the molecule's steric and electronic properties. In a study of indole-2-carboxamides as potential antitubercular agents, it was found that methyl groups on the indole moiety could be a metabolic liability, susceptible to oxidation. Replacing these with more metabolically stable halogens led to improved activity.[14] Conversely, in the development of aromatase inhibitors, 2-methyl indole hydrazones showed promising results, with some derivatives being more active than the natural hormone melatonin.[15]
C4-Position and the Influence of the Carboxylate Group
The C4 position of the indole ring is less commonly substituted compared to other positions. The presence of a methyl carboxylate group at this position introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and ability to interact with biological targets. The specific positioning of such a group is crucial. For example, in a study on CB1 receptor allosteric modulators, the position of substituents on the phenyl ring attached to an indole-2-carboxamide scaffold dramatically affected activity. A switch of a dimethylamino group from the 4- to the 3-position resulted in a complete loss of potency.[16] This highlights the high degree of spatial selectivity in ligand-receptor interactions.
Inferred Comparative Biological Activity of this compound Isomers
Given the lack of direct comparative data for the isomers of this compound, we can infer potential differences in their biological activities based on established SAR principles for the broader indole class. The relative positions of the 2-methyl and 4-carboxylate groups will create distinct electronic and steric profiles, likely leading to differential interactions with biological targets.
For instance, moving the carboxylate group to the 5, 6, or 7-positions would significantly alter the molecule's dipole moment and its ability to form hydrogen bonds. This could lead to variations in:
-
Receptor Binding Affinity: Different isomers may fit more or less snugly into the binding pocket of a target protein.
-
Enzyme Inhibition: The positioning of the carboxylate group could be critical for interacting with active site residues of an enzyme.
-
Membrane Permeability: Changes in polarity and hydrogen bonding potential can affect a compound's ability to cross cell membranes.
-
Metabolic Stability: The accessibility of different parts of the molecule to metabolic enzymes will vary between isomers.
These inferred differences underscore the importance of synthesizing and testing all possible positional isomers of a lead compound during the drug discovery process.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound isomers, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.
Antiproliferative Activity Assessment using the MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Grow the bacterial or fungal strain in the appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the indole isomers in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Hypothetical Comparative Biological Activity Data for Indole Isomers
| Compound | Isomer Position (Methyl, Carboxylate) | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| 1 | 2, 4 | Data to be determined | Data to be determined |
| 2 | 2, 5 | Data to be determined | Data to be determined |
| 3 | 2, 6 | Data to be determined | Data to be determined |
| 4 | 2, 7 | Data to be determined | Data to be determined |
| 5 | 3, 4 | Data to be determined | Data to be determined |
Visual diagrams are essential for illustrating molecular structures and experimental workflows.
Caption: General structure of the indole scaffold with numbered positions.
Caption: A generalized workflow for the discovery of bioactive indole derivatives.
Conclusion and Future Directions
The indole nucleus remains a highly fruitful starting point for the development of novel therapeutic agents. While direct comparative biological data for the isomers of this compound is currently sparse, a thorough understanding of the structure-activity relationships of substituted indoles provides a strong foundation for inferring their potential activities and guiding future research. The subtle interplay of substituent positions on the indole core can lead to significant variations in pharmacological profiles.
This guide highlights the necessity for the systematic synthesis and biological evaluation of all positional isomers of promising indole-based lead compounds. Such studies are crucial for building a comprehensive understanding of their SAR and for identifying candidates with optimal potency, selectivity, and pharmacokinetic properties. Future research in this area will undoubtedly uncover new indole derivatives with significant therapeutic potential, further solidifying the importance of this remarkable heterocyclic scaffold in medicine.
References
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure activity relationships of schweinfurthin indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Methyl 2-Methyl-1H-Indole-4-Carboxylate Purity by HPLC and NMR
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Methyl 2-methyl-1H-indole-4-carboxylate, a key heterocyclic building block, is no exception. Its utility in the synthesis of bioactive compounds, from kinase inhibitors to potential anticancer agents, demands an unimpeachable assessment of its purity.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this specific indole derivative. We will move beyond rote protocols to explore the causality behind methodological choices, grounding our approach in the principles of analytical orthogonality and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).[1][2]
The Principle of Orthogonality: A Foundation of Trust
Relying on a single analytical method for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be invisible, and non-proton-bearing impurities will be silent in ¹H NMR. The power of our approach lies in using two orthogonal, or fundamentally different, analytical techniques.
-
HPLC separates components based on their physicochemical interactions (e.g., polarity) with a stationary and mobile phase.
-
NMR distinguishes and quantifies molecules based on the distinct magnetic environments of their atomic nuclei.
By employing both, we create a self-validating system where the weaknesses of one method are covered by the strengths of the other, providing a highly trustworthy and comprehensive purity profile.
Workflow for Comprehensive Purity Validation
The following diagram outlines the logical flow for a robust, dual-method validation of this compound purity.
Caption: Orthogonal workflow for purity validation.
Method 1: Reverse-Phase HPLC for Impurity Profiling
High-Performance Liquid Chromatography is a powerful comparative technique ideal for detecting and quantifying process-related impurities and degradation products.[3] Its strength lies in its high resolution and sensitivity for separating structurally similar molecules.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected. This non-polar stationary phase is the industry standard for reverse-phase chromatography and is highly effective at retaining and separating moderately polar organic molecules like our indole ester based on hydrophobicity.
-
Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid) is employed. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the acetonitrile concentration then elutes the main analyte followed by less polar impurities. Formic acid is added to protonate silanol groups on the stationary phase, improving peak shape, and to ensure the analyte is in a single ionic state.
-
Detection: UV detection at 254 nm is chosen due to the strong chromophore of the indole ring system, which provides excellent sensitivity for both the parent compound and related aromatic impurities.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the working sample solution by diluting the stock solution to 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
This method must be validated for key parameters like specificity, linearity, accuracy, and precision as per ICH Q2(R2) guidelines to be considered trustworthy.[2][4]
-
Method 2: Quantitative NMR (qNMR) for Absolute Purity
While HPLC provides a relative purity value, ¹H NMR, specifically quantitative NMR (qNMR), offers an absolute measure of purity.[5] It is a primary ratio method of measurement recognized by metrological institutes. The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for precise quantification against a certified internal standard of known purity.[6][7]
Causality Behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the analyte and many common internal standards, and its residual peak does not typically interfere with analyte signals.
-
Internal Standard (IS): Maleic acid is a suitable IS. It is non-volatile, stable, has a high purity, and its two vinylic protons appear as a sharp singlet in a region of the spectrum (around 6.3 ppm) that is typically free of signals from the analyte. This ensures no overlap between the analyte and standard signals, which is critical for accurate integration.[8]
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified is crucial. This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.
Experimental Protocol: ¹H-NMR for Structural Confirmation & qNMR for Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean NMR tube. Record the weight (W_analyte).
-
Accurately weigh approximately 5 mg of a certified maleic acid internal standard (IS) into the same NMR tube. Record the weight (W_IS).
-
Add ~0.7 mL of DMSO-d₆, cap the tube, and vortex until fully dissolved.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Structural Confirmation: Assign the observed chemical shifts and coupling patterns to the protons of the analyte structure.
-
Expected ¹H NMR (DMSO-d₆) shifts: ~11.5 ppm (s, 1H, NH), ~7.6-7.0 ppm (m, 3H, Ar-H), ~6.3 ppm (s, 1H, indole C3-H), ~3.9 ppm (s, 3H, OCH₃), ~2.4 ppm (s, 3H, C2-CH₃).
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the OCH₃ singlet at ~3.9 ppm, I_analyte).
-
Integrate the singlet from the maleic acid IS (I_IS).
-
Calculate the purity using the following formula:[9] Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%) Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_analyte = 3 for OCH₃; N_IS = 2 for maleic acid)
-
MW: Molecular weight (Analyte ≈ 189.21 g/mol ; IS ≈ 116.07 g/mol )
-
W: Weight
-
Purity_IS: Purity of the certified internal standard (e.g., 99.9+%)
-
-
-
Comparison Guide: HPLC vs. qNMR for Purity Validation
| Feature | HPLC (Reverse-Phase) | qNMR (¹H NMR) |
| Principle | Separation based on physicochemical interaction (polarity). | Quantification based on the intrinsic, direct proportionality between NMR signal area and the number of nuclei. |
| Quantification Type | Relative. Purity is calculated as a percentage of the total detected peak area. Assumes all components have similar detector response. | Absolute. A primary method that provides a direct measure of mass fraction or molar concentration against a certified standard.[6] |
| Information Provided | Purity value and a profile of detectable (UV-active) impurities. | Absolute purity value and unambiguous structural confirmation of the main component.[5] |
| Sensitivity | High. Excellent for detecting trace-level impurities (ppm levels). The Limit of Quantification (LOQ) is a key validation parameter.[10] | Moderate. Generally less sensitive than HPLC for trace impurities. Best suited for quantifying components >0.1% by mass. |
| Reference Standard | Requires a highly purified reference standard of the analyte itself for accurate quantification (not used in area % method). | Does not require a reference standard of the analyte. Uses a certified, structurally different internal standard.[7] |
| Sample Throughput | Higher. With modern UPLC/HPLC systems and autosamplers, many samples can be run automatically. | Lower. Requires careful sample preparation and longer acquisition times per sample for accurate quantification. |
| Sample State | Destructive. The sample is consumed during the analysis. | Non-destructive. The sample can be fully recovered after analysis by evaporating the solvent.[6] |
Conclusion: An Integrated Approach to Certainty
Neither HPLC nor NMR alone can provide a complete picture of the purity of this compound. HPLC excels at creating a detailed fingerprint of UV-active impurities, offering superior sensitivity for trace components. Conversely, qNMR provides an unassailable, absolute purity value for the main compound, grounded in a fundamental physical principle, while simultaneously confirming its chemical identity.
For researchers in drug development, an HPLC method is essential for routine quality control and stability studies. However, for the definitive characterization of a reference standard or a new batch of a key intermediate, qNMR is the gold standard. The truly rigorous validation, as presented in this guide, employs both. This orthogonal approach ensures that the purity value reported on a Certificate of Analysis is not just a number, but a scientifically validated statement of fact, providing the highest degree of confidence for downstream applications.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. youtube.com [youtube.com]
- 10. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2-Methyl-1H-indole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical techniques required to definitively confirm the structure of methyl 2-methyl-1H-indole-4-carboxylate (C₁₁H₁₁NO₂). We will delve into the expected experimental data, compare it with isomeric alternatives, and provide the causal reasoning behind the selection of each analytical method.
The precise placement of functional groups on the indole scaffold is critical, as even minor positional changes can drastically alter a molecule's biological activity. In this context, we will differentiate our target compound from its isomers, such as methyl 2-methyl-1H-indole-3-carboxylate, to highlight the unique spectral fingerprints that enable unequivocal identification.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
No single technique is sufficient for the complete structural confirmation of a novel compound. Instead, a battery of spectroscopic and analytical methods must be employed, each providing a unique piece of the structural puzzle. The relationship between these techniques in a standard workflow is illustrated below.
Caption: A typical workflow for the structural confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃, 500 MHz):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-H | ~ 8.1-8.3 | br s | - | 1H |
| H-7 | ~ 7.6-7.8 | d | ~ 8.0 | 1H |
| H-5 | ~ 7.2-7.4 | t | ~ 7.8 | 1H |
| H-6 | ~ 7.0-7.2 | d | ~ 7.5 | 1H |
| H-3 | ~ 6.3-6.5 | s | - | 1H |
| O-CH₃ | ~ 3.9-4.0 | s | - | 3H |
| C2-CH₃ | ~ 2.4-2.5 | s | - | 3H |
Causality Behind Expected Shifts:
-
The N-H proton is expected to be a broad singlet and significantly downfield due to its acidic nature and the electron-withdrawing effect of the indole ring.
-
The aromatic protons (H-5, H-6, H-7) will appear in the aromatic region. The specific splitting pattern (doublet, triplet, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring. This pattern is a key differentiator from other isomers. For instance, a 3-carboxylate isomer would show a different set of couplings for the aromatic protons[1][2].
-
The H-3 proton is expected to be a singlet, as it has no adjacent protons to couple with. Its upfield shift relative to the benzene ring protons is characteristic of the electron-rich pyrrole ring of the indole.
-
The ester methyl (O-CH₃) and the C2-methyl (C2-CH₃) protons will both appear as sharp singlets, with the ester methyl being further downfield due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 125 MHz):
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~ 168 |
| C-2 | ~ 138 |
| C-7a | ~ 136 |
| C-4 | ~ 128 |
| C-7 | ~ 125 |
| C-3a | ~ 123 |
| C-5 | ~ 122 |
| C-6 | ~ 110 |
| C-3 | ~ 101 |
| O-CH₃ | ~ 52 |
| C2-CH₃ | ~ 14 |
Comparative Analysis: The position of the ester group at C-4 is confirmed by the chemical shifts of the aromatic carbons. In a 2-carboxylate isomer, the C-2 chemical shift would be significantly different, and the carbonyl carbon would also show a slightly different shift[3]. Similarly, a 3-carboxylate would show a distinct set of shifts for the pyrrole ring carbons[1][2].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
2D NMR: To further confirm assignments, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which in turn confirms its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Expected HRMS Data (ESI+): The molecular formula of this compound is C₁₁H₁₁NO₂. The calculated exact mass is 189.07898 Da.[4][5] The HRMS spectrum should show a prominent [M+H]⁺ ion at m/z 189.0862 (calculated for C₁₁H₁₂NO₂⁺).
Fragmentation Analysis: While detailed fragmentation can be complex, some characteristic losses are expected under electron ionization (EI) or collision-induced dissociation (CID):
-
Loss of ·OCH₃ (31 Da): A fragment corresponding to the loss of the methoxy radical from the ester group, resulting in an acylium ion.
-
Loss of CO₂CH₃ (59 Da): Loss of the entire carbomethoxy group.
-
Indole-specific fragmentations, such as the loss of HCN, can also be observed[6][7].
The fragmentation pattern can help distinguish between isomers. For example, the fragmentation of indole-3-carboxylates often involves rearrangements that are less likely in 4-carboxylate isomers[8][9].
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Expected FTIR Data (KBr or ATR):
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Appearance |
|---|---|---|
| N-H stretch | 3300-3500 | Sharp, medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ester) | 1690-1720 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to weak |
| C-N stretch | 1200-1350 | Medium |
| C-O stretch (ester) | 1100-1300 | Strong |
Key Differentiators: The most informative peaks are the N-H stretch, confirming the indole ring, and the strong C=O stretch of the ester. The position of the carbonyl stretch can be subtly influenced by its position on the ring, but this is less definitive than NMR for isomer differentiation[10].
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: If using Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. If using a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Background Scan: Perform a background scan of the empty sample compartment.
-
Sample Scan: Scan the sample and obtain the absorbance or transmittance spectrum.
Elemental Analysis and Melting Point: The Purity and Identity Checkpoints
These classical methods remain vital for confirming the elemental composition and providing a physical constant that is indicative of purity.
Elemental Analysis
This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound.[11][12]
Theoretical vs. Experimental Data:
| Element | Theoretical % | Acceptable Experimental Range % |
|---|---|---|
| Carbon (C) | 69.83 | 69.43 - 70.23 |
| Hydrogen (H) | 5.86 | 5.46 - 6.26 |
| Nitrogen (N) | 7.40 | 7.00 - 7.80 |
An experimental result within ±0.4% of the theoretical value is considered strong evidence for the proposed molecular formula.[13]
Melting Point
A sharp and consistent melting point is a good indicator of a pure compound. While some databases list the melting point for this compound as not available[14], comparison with isomers like methyl indole-4-carboxylate (m.p. 68-71 °C)[15] and methyl indole-6-carboxylate (m.p. 76-80 °C)[16] suggests a distinct value is expected. A broad melting range would indicate the presence of impurities.
Experimental Protocols
-
Elemental Analysis: Submit a pure, dry sample (~2-3 mg) to a dedicated elemental analysis facility utilizing a CHN analyzer.
-
Melting Point: Place a small amount of the crystalline sample in a capillary tube and determine the melting point using a calibrated melting point apparatus, noting the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
Summary of Comparative Data
The following table summarizes the key expected analytical data for this compound and highlights the primary differences from a common isomer, methyl 2-methyl-1H-indole-3-carboxylate.
| Technique | This compound (Expected) | Methyl 2-methyl-1H-indole-3-carboxylate (Reference Data)[1][2] | Key Differentiator |
| ¹H NMR | Aromatic region shows a doublet, triplet, and doublet pattern. H-3 is a singlet ~6.4 ppm. | Aromatic protons show a different coupling pattern (dd, dd, qd, qd). No proton at the 3-position. | Aromatic splitting pattern and presence/absence of H-3 signal. |
| ¹³C NMR | Carbonyl at ~168 ppm. C-4 at ~128 ppm. C-3 at ~101 ppm. | Carbonyl at ~166.7 ppm. C-3 at ~104.3 ppm. | Chemical shifts of the indole ring carbons, especially C-3 and the carbon bearing the ester. |
| HRMS | [M+H]⁺ = 189.0862 | [M+H]⁺ = 189.0862 | Fragmentation pattern differs due to substituent position. |
| FTIR (C=O) | ~1690-1720 cm⁻¹ | ~1680-1710 cm⁻¹ | Minimal difference; not a primary tool for isomer differentiation. |
Conclusion
The structural confirmation of this compound is a process of accumulating corroborating evidence from a suite of orthogonal analytical techniques. While HRMS confirms the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the precise arrangement of atoms and the position of the substituents on the indole core. The distinct coupling patterns in the aromatic region of the ¹H NMR spectrum and the unique chemical shifts of the indole carbons in the ¹³C spectrum serve as the unambiguous fingerprints that differentiate the target molecule from its isomers. FTIR, elemental analysis, and melting point determination provide essential supporting data that validates the purity and overall composition of the synthesized compound. This comprehensive approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent biological or material science applications.
References
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 12. Elemental Analysis - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. clariant.com [clariant.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Methyl indole-6-carboxylate 97 50820-65-0 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of Indole-4-Carboxylates: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-4-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science, yet its synthesis presents significant regioselectivity challenges. Traditional methods often fall short, necessitating multi-step, low-yielding procedures. This guide provides an in-depth comparison of modern catalytic strategies, focusing on the efficacy of Palladium, Rhodium, and Copper-based systems for the targeted synthesis of indole-4-carboxylates. We will dissect the mechanistic underpinnings of each approach, present comparative experimental data, and provide field-proven protocols to empower researchers in selecting and optimizing the ideal catalytic system for their specific synthetic goals.
Introduction: The Significance of the Indole-4-Carboxylate Moiety
Indole derivatives are cornerstones of modern drug discovery, forming the core of numerous pharmaceuticals and biologically active natural products.[1] While much of synthetic focus has historically been on the functionalization of the electron-rich pyrrole ring (C2 and C3 positions), derivatization of the benzene core (C4-C7) remains a formidable challenge.[1] Specifically, the indole-4-carboxylate structure is a key pharmacophore, contributing to the biological activity of compounds ranging from anti-cancer agents to therapeutics for central nervous system disorders. The development of efficient, regioselective, and scalable methods to access these valuable compounds is therefore a high-priority objective in synthetic chemistry.
The Core Challenge: Overcoming Inherent Regioselectivity
The primary obstacle in synthesizing C4-substituted indoles is the inherent electronic nature of the indole ring system. The pyrrole moiety is highly nucleophilic, making the C3 position the default site for most electrophilic substitution reactions. Direct functionalization at the C4 position requires overcoming this natural reactivity, a feat that is typically accomplished through advanced catalytic methods.[2] Modern approaches have largely converged on transition-metal-catalyzed C-H activation, a powerful strategy that utilizes a directing group to steer the catalyst to a specific, otherwise unreactive, C-H bond.[1][3]
Caption: Overcoming the natural C3 reactivity of indole to target the C4 position.
Palladium-Catalyzed C-H Functionalization: The Workhorse of C4-Arylation and Acylation
Palladium catalysis is arguably the most established method for directed C-H functionalization of the indole benzenoid ring.[1][3] The strategy's success hinges on the installation of a directing group (DG), typically at the C3 position, which chelates to the palladium center and positions it for selective C-H activation at the adjacent C4 position.[1][4]
Mechanism and Rationale
The catalytic cycle typically involves a Pd(II)/Pd(IV) or a Pd(I)/Pd(II) pathway. A carbonyl-containing group (e.g., ketone, aldehyde) at C3 acts as an effective and often removable directing group.[1][5] The catalyst, usually Pd(OAc)₂, coordinates to the directing group, leading to a cyclometalation event where the C4 C-H bond is broken to form a palladacycle. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to furnish the C4-functionalized product and regenerate the active Pd(II) catalyst. The choice of ligand and oxidant is critical for catalytic turnover and preventing catalyst deactivation.
Caption: General workflow for palladium-catalyzed C4-functionalization via a directing group strategy.
Performance Data: Palladium Catalysts
While direct C4-carboxylation is rare, C4-acylation serves as an excellent proxy, as the resulting ketone can be oxidized to the desired carboxylate.
| Catalyst System | Directing Group | Coupling Partner | Yield (%) | Temp (°C) | Time (h) | Ref |
| Pd(OAc)₂ / Ag₂CO₃ | 3-Acetyl | Aryl Iodides | 65-85% | 110 | 12 | [1][4] |
| Pd(OAc)₂ / K₂S₂O₈ | 3-Acetyl | α-oxocarboxylic acids | 60-78% | 100 | 24 | [5] |
| Pd(OAc)₂ / P(o-tol)₃ | N-Ts | 4-acetoxy-2-butenonic acid | 55-75% | 100 | 16 | [6] |
Analysis: Palladium systems demonstrate good to excellent yields for C-C bond formation at the C4 position.[1][4][5] They are particularly effective for arylation and acylation reactions. A key consideration is the potential for the directing group to undergo side reactions. For instance, with 3-acetylindoles, a domino C4-arylation/3,2-carbonyl migration can occur, which must be controlled by protecting the indole nitrogen.[4][7]
Rhodium-Catalyzed C-H Activation: A Powerful Alternative
Rhodium(III) catalysts, particularly [Cp*RhCl₂]₂, have emerged as highly effective for C-H functionalization, often exhibiting complementary reactivity to palladium.[8][9] For indole C4-functionalization, rhodium catalysis also relies on a directing group strategy.
Mechanism and Rationale
The generally accepted mechanism involves a C-H activation step via a concerted metalation-deprotonation (CMD) pathway. The Rh(III) center, coordinated to the directing group, facilitates the cleavage of the C4-H bond to form a five-membered rhodacycle. This intermediate can then react with coupling partners like alkenes or alkynes through an insertion mechanism, followed by reductive elimination to yield the product and regenerate the active catalyst.[9]
Performance Data: Rhodium Catalysts
Rhodium catalysts have shown particular promise for the coupling of indoles with alkenes (olefination), which can be a precursor to carboxylates via oxidative cleavage.
| Catalyst System | Directing Group | Coupling Partner | Yield (%) | Temp (°C) | Time (h) | Ref |
| [CpRhCl₂]₂ / AgSbF₆ | N-Pivoyl | Allyl Alcohols | 70-92% | 80 | 12 | [8] |
| [CpRhCl₂]₂ / AgOAc | N-COCF₃ | Maleimides | 65-88% | 100 | 24 | [9] |
| RhCl₃ / Cu(OAc)₂ | Free (NH) Indole | Alkynes (for C2-alkoxycarbonylation) | 75-90% | 100 | 24 | [10] |
Analysis: Rhodium catalysts are highly efficient for C4-alkenylation and can operate under relatively mild conditions.[8][9] The use of a weakly coordinating trifluoroacetyl (COCF₃) group has been shown to be effective, and interestingly, the reaction outcome can be switched between hydroarylation and Heck-type products by simply changing the additive from an acid to a base.[9] While direct C4-carboxylation is not a primary application, the versatility of rhodium in C-C bond formation makes it a critical tool.
Copper-Catalyzed Synthesis: An Annulation Approach
In contrast to the C-H activation of a pre-formed indole, copper catalysis offers a powerful alternative strategy: constructing the indole-carboxylate ring system from acyclic precursors through annulation reactions.[11][12] This approach bypasses the regioselectivity challenge inherent in functionalizing the indole core.
Mechanism and Rationale
A common copper-catalyzed route involves a one-pot cascade reaction. For instance, a substituted 2-bromobenzaldehyde can undergo an aldol condensation with an acetamidoacetate, followed by an intramolecular copper-catalyzed C-N cross-coupling (an Ullmann-type reaction) to form the pyrrole ring.[11] Subsequent deacylation yields the indole-2-carboxylate. While this example yields the 2-carboxylate, similar logic can be applied with appropriately substituted precursors to target other positions. Copper's low cost, low toxicity, and high catalytic activity for C-N bond formation make it an attractive choice, especially for process chemistry.[13][14]
Performance Data: Copper Catalysts
| Catalyst System | Strategy | Precursors | Yield (%) | Temp (°C) | Time (h) | Ref |
| Cu(OAc)₂ | Annulation | (Z)-3-aminoacrylates + Arylboronic acids | 55-75% | 100-130 | 24 | [12] |
| CuI / K₃PO₄ | Annulation | 2-bromobenzaldehydes + Ethyl acetamidoacetate | 60-80% | 80 | 16 | [11] |
| Cu₂O / K₃PO₄ | Decarboxylative N-Arylation | Indole-2-carboxylic acids + Aryl halides | up to 99% | 160 | 12 | [15] |
Analysis: Copper-catalyzed methods provide a robust and often more sustainable route to indole carboxylates.[11] The one-pot cascade synthesis of indole-2-carboxylic esters from bromobenzaldehydes is particularly efficient and has been demonstrated in renewable solvents like 2-MeTHF and EtOAc, enhancing its green chemistry credentials.[11] This strategy is excellent for constructing the core scaffold but is less suited for late-stage functionalization of a complex indole-containing molecule.
Comparative Summary and Catalyst Selection
Choosing the optimal catalyst depends heavily on the specific synthetic problem, including the desired substrate scope, functional group tolerance, and stage of the synthesis (early-stage scaffold construction vs. late-stage functionalization).
| Feature | Palladium Catalysis | Rhodium Catalysis | Copper Catalysis |
| Strategy | C4 C-H Functionalization | C4 C-H Functionalization | Ring Annulation / Construction |
| Primary Use | Arylation, Acylation | Alkenylation, Annulation | C-N Coupling, Core Synthesis |
| Key Advantage | Broad substrate scope for arylation | High efficiency for alkenylation | Low cost, sustainable, good for core synthesis |
| Key Disadvantage | Potential for directing group migration | Often requires silver-based oxidants | Not suitable for late-stage C-H functionalization |
| Cost | High | Very High | Low |
Conclusion and Future Outlook
The synthesis of indole-4-carboxylates has evolved significantly with the advent of transition-metal catalysis. Palladium and Rhodium-catalyzed C-H activation, guided by directing groups, offer powerful tools for the late-stage functionalization of the indole core with high regioselectivity. Copper catalysis provides an economical and sustainable alternative for the de novo construction of the indole ring system.
Future research will likely focus on developing catalysts that can operate under milder conditions, with lower catalyst loadings, and without the need for expensive silver-based oxidants. Furthermore, the development of removable or "traceless" directing groups that can be installed and cleaved under mild conditions will continue to be a major area of innovation, ultimately providing even more efficient and versatile pathways to these critical molecular scaffolds.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Acetylindole (Representative)
This protocol is a representative synthesis based on principles described in cited literature.[1][4]
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-acetylindole (1.0 mmol, 1 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and silver carbonate (Ag₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12 hours. The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C4-arylated product.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of Ethyl Indole-2-carboxylate (Representative)
This protocol is a representative synthesis based on principles described in cited literature.[11]
-
Vessel Preparation: To a round-bottom flask, add 2-bromobenzaldehyde (10 mmol, 1 equiv.), ethyl acetamidoacetate (12 mmol, 1.2 equiv.), Copper(I) iodide (CuI, 1.0 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 25 mmol, 2.5 equiv.).
-
Solvent Addition: Add 2-methyltetrahydrofuran (2-MeTHF, 40 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the ethyl indole-2-carboxylate.
References
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper( ii )-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04592F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
A Spectroscopic Guide to the Synthesis of Methyl 2-methyl-1H-indole-4-carboxylate: A Comparative Analysis with a Key Precursor
This guide provides an in-depth spectroscopic comparison of the versatile heterocyclic building block, methyl 2-methyl-1H-indole-4-carboxylate, and its common precursor, methyl 2-amino-3-methylbenzoate. For researchers in medicinal chemistry and materials science, the indole scaffold is of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The ability to accurately track the synthesis of substituted indoles through spectroscopic techniques is a fundamental requirement for efficient and successful research and development.
This document moves beyond a simple data repository. It explains the causal links between changes in molecular structure and the resulting shifts in spectroscopic signals, offering field-proven insights into spectral interpretation. By understanding why spectra change during a reaction, scientists can more confidently identify intermediates, confirm final products, and troubleshoot synthetic challenges. The protocols and data presented herein are designed to be self-validating, ensuring trustworthiness and reproducibility.
The Synthetic Transformation: From Aniline to Indole
A robust and widely adopted method for constructing the indole ring is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[1][2] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of our target compound, a plausible pathway begins with methyl 2-amino-3-methylbenzoate. This starting material is first converted to its corresponding diazonium salt, which is then reduced to form a phenylhydrazine intermediate. This hydrazine is subsequently condensed with acetone to form the key hydrazone, which, upon treatment with acid, undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the final indole product.[2][3]
The overall transformation from the key aniline precursor to the final indole product is the focus of our spectroscopic comparison.
Caption: Plausible synthetic pathway via the Fischer Indole Synthesis.
Spectroscopic Interrogation: A Comparative Analysis
The conversion of the primary amine in methyl 2-amino-3-methylbenzoate into the heterocyclic indole ring of the final product introduces significant changes to the molecule's electronic and vibrational properties. These changes are clearly reflected in their respective NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The transformation from our precursor to the final product is characterized by distinct and predictable changes in both the ¹H and ¹³C NMR spectra.
The proton environment changes dramatically upon cyclization. The most telling signs of a successful reaction are the disappearance of the broad amine (-NH₂) protons and the appearance of the characteristic indole N-H proton, typically further downfield due to the aromatic nature of the heterocycle. Furthermore, a new singlet corresponding to the proton at the C3 position of the indole ring appears.
| Assignment | Methyl 2-amino-3-methylbenzoate | This compound | Rationale for Change |
| N-H | ~4.9 ppm (br s, 2H, -NH₂) | ~8.5 ppm (br s, 1H, indole N-H) | Disappearance of primary amine signal; appearance of deshielded indole N-H due to aromaticity and participation in the heterocyclic ring. |
| Aromatic H | 6.6-7.8 ppm (m, 3H) | 7.0-7.7 ppm (m, 3H) | The electron-donating amine is replaced by the fused pyrrole ring, altering the electronic environment and thus the chemical shifts of the benzene ring protons. |
| C3-H | N/A | ~6.5 ppm (s, 1H) | Formation of the pyrrole ring introduces a new proton at the C3 position, a key indicator of successful cyclization. |
| Ar-CH₃ | ~2.2 ppm (s, 3H) | N/A (becomes indole C2-CH₃) | The methyl group is no longer attached to the benzene ring directly but to the C2 position of the newly formed indole ring. |
| Indole C2-CH₃ | N/A | ~2.5 ppm (s, 3H) | This signal originates from the acetone precursor used in the Fischer synthesis and confirms the formation of the 2-methylindole structure. |
| -OCH₃ | ~3.8 ppm (s, 3H) | ~3.9 ppm (s, 3H) | The ester methyl group is relatively unaffected by the cyclization, showing only a minor shift. |
Note: Exact chemical shifts are solvent-dependent. Data is compiled from typical values and publicly available spectra.[4][5]
Carbon NMR provides a detailed map of the carbon skeleton. The formation of the indole ring is confirmed by the appearance of new quaternary carbon signals (C3a, C7a) and the shift of carbons involved in the new heterocyclic ring (C2, C3).
| Assignment | Methyl 2-amino-3-methylbenzoate | This compound | Rationale for Change |
| C=O | ~168 ppm | ~167 ppm | The ester carbonyl carbon remains largely unchanged. |
| C-NH₂ | ~148 ppm | N/A | The carbon directly bonded to the amine group is incorporated into the indole ring system. |
| Indole C2 | N/A | ~137 ppm | A new quaternary carbon signal from the cyclization, bonded to the methyl group. |
| Indole C3 | N/A | ~101 ppm | A new methine carbon signal appears, corresponding to the C3 position of the indole. |
| Indole C3a, C7a | N/A | ~125-136 ppm | Two new quaternary carbon signals appear, representing the bridgehead carbons where the two rings are fused. |
| Ar-CH₃ | ~17 ppm | N/A | Signal disappears from this region. |
| Indole C2-CH₃ | N/A | ~13 ppm | A new methyl carbon signal appears in the aliphatic region. |
| -OCH₃ | ~52 ppm | ~52 ppm | The ester methyl carbon shows little to no change. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The conversion of the aniline precursor to the indole product is marked by very clear changes in the N-H stretching region.
| Functional Group | Methyl 2-amino-3-methylbenzoate | This compound | Rationale for Change |
| N-H Stretch | Two bands, ~3350-3450 cm⁻¹ (asymmetric & symmetric stretch of -NH₂) | One sharp band, ~3400-3450 cm⁻¹ (indole N-H) | The primary amine's characteristic two-band stretch is replaced by the single, sharper N-H stretch of the secondary amine within the indole ring. |
| C=O Stretch | ~1680-1700 cm⁻¹ | ~1690-1710 cm⁻¹ | The ester carbonyl stretch remains prominent and may shift slightly due to changes in conjugation and electronic environment. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Present in both molecules. |
| Aromatic C=C Bending | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Present in both molecules, though the pattern may change slightly. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. This technique offers definitive proof of the elemental composition change during the reaction.
-
Methyl 2-amino-3-methylbenzoate (C₉H₁₁NO₂): The expected molecular ion peak [M]⁺ would be at m/z = 165.19.[5]
-
This compound (C₁₁H₁₁NO₂): The successful incorporation of the two carbons and the loss of two hydrogens from the cyclization results in a molecular ion peak [M]⁺ at m/z = 189.21.[6]
The increase of 24 mass units is a clear and quantitative confirmation of the successful reaction, corresponding to the addition of C₂H₂ (acetone minus water).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Indole-4-Carboxylate Compounds
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with significant biological activity.[1] While derivatives substituted at the 2- and 3-positions have been extensively explored, the indole-4-carboxylate framework represents a less chartered, yet highly promising, chemical space. Its utility as a versatile synthetic intermediate allows for the strategic development of novel bioactive molecules targeting a range of diseases, from viral infections to cancer.[2][3]
This guide provides an in-depth comparison of novel compounds derived from the indole-4-carboxylate scaffold, moving beyond theoretical potential to showcase concrete experimental data from preclinical studies. We will dissect two distinct case studies where this core structure has been successfully leveraged to create potent inhibitors with demonstrated in vitro and in vivo activity, offering a blueprint for researchers and drug development professionals.
Comparative Case Studies: From Benchtop to Preclinical Models
To illustrate the therapeutic potential of the indole-4-carboxylate scaffold, we will compare two novel compounds that have progressed to in vivo evaluation, each targeting a distinct disease modality.
Case Study 1: An Antiviral Agent for COVID-19
Compound: 5-chloropyridin-3-yl 1H-indole-4-carboxylate Therapeutic Target: SARS-CoV-2 3C-like protease (3CLpro or Mpro)
The 3CLpro enzyme is essential for viral replication, making it a prime target for antiviral drug development.[4] Researchers identified 5-chloropyridin-3-yl 1H-indole-4-carboxylate as a potent inhibitor of this enzyme.[5][6][7]
Mechanism of Action: The compound functions as a covalent inhibitor. The catalytic dyad of the 3CLpro active site, specifically the Cys145 residue, performs a nucleophilic attack on the inhibitor's ester carbonyl group. This results in the formation of a stable, covalent bond that deactivates the enzyme and halts the viral lifecycle.[4][5] The position of the carboxylate group on the indole ring was found to be critical for this potent inhibitory activity.[5]
Experimental Data Summary:
| Parameter | Assay Type | Target | Result | Source |
| In Vitro Potency | Enzyme Inhibition | SARS-CoV 3CLpro | IC₅₀ = 30 nM | [6][7][8] |
| Enzyme Inhibition | SARS-CoV-2 3CLpro | IC₅₀ = 250 nM | [5][8] | |
| In Vitro Efficacy | Antiviral Cell-Based Assay (VeroE6 cells) | SARS-CoV | EC₅₀ = 6.9 µM | [8] |
| Antiviral Cell-Based Assay (VeroE6 cells) | SARS-CoV-2 | EC₅₀ ≈ 3 µM | [5] | |
| In Vivo Efficacy | Syrian Golden Hamster Model | SARS-CoV-2 Infection | Effective suppression of viral reproduction | [4] |
In Vitro Insights: The nanomolar potency against the isolated enzyme demonstrates strong target engagement. The transition to micromolar activity in a cell-based assay is expected, as the compound must cross the cell membrane to reach its intracellular target. The efficacy is comparable to that of other known antivirals like remdesivir in similar assays.[5]
In Vivo Validation: The successful suppression of viral load in the Syrian golden hamster model, a standard for COVID-19 research, confirms that the compound retains its activity in a complex biological system and represents a significant step toward clinical development.[4]
Case Study 2: An Anticancer Agent
Compound: CB-5083 Therapeutic Target: p97 AAA ATPase
The p97 ATPase is a critical enzyme involved in protein homeostasis, and its inhibition is a promising strategy for cancer therapy. The synthesis of the first-in-class p97 inhibitor, CB-5083, utilizes a 2-methyl-1H-indole-4-carboxylate derivative as a key building block, demonstrating the scaffold's utility in constructing complex, orally bioavailable drugs.[9]
Mechanism of Action: CB-5083 is a potent and selective inhibitor of the p97 ATPase. By blocking the enzyme's function, it disrupts cellular processes essential for cancer cell survival, such as protein degradation and stress responses, ultimately leading to cell death.
Experimental Data Summary:
| Parameter | Assay Type | Target/System | Result | Source |
| In Vitro Potency | Biochemical Assay | p97 ATPase | IC₅₀ = 11 nM | [9] |
| In Vitro Efficacy | Cell Viability Assay | >300 Tumor Cell Lines | IC₅₀ = 115–2000 nM | [9] |
| Poly-Ub Accumulation Assay | 12 Tumor Cell Lines | IC₅₀ = 150–800 nM | [9] | |
| In Vitro Selectivity | Off-Target ATPase Panel | 175 ATPases | No inhibition observed | [9] |
| In Vivo Potential | ADME Profile | N/A | Orally Bioavailable | [9] |
In Vitro Insights: The low nanomolar biochemical IC₅₀ indicates high potency. Crucially, this potency translates well into cell-based assays across a very broad range of cancer cell lines, showing wide applicability. The high selectivity, with no off-target effects on 175 other ATPases, is a hallmark of a well-designed drug candidate, predicting a lower likelihood of side effects.[9]
In Vivo Validation: The confirmation of oral bioavailability is a critical milestone. It demonstrates that the compound can be absorbed from the gastrointestinal tract and reach systemic circulation, a prerequisite for an effective oral anticancer drug.[9]
Visualizing the Research & Development Workflow
The progression from a chemical scaffold to a viable drug candidate follows a structured, multi-stage process.
Caption: A generalized workflow for drug discovery and development.
Protocols for Core Experimental Methodologies
Trustworthy and reproducible data are the foundation of drug discovery. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro 3CLpro Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the IC₅₀ value of a test compound against a protease like SARS-CoV-2 3CLpro.
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by the 3CLpro enzyme, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute recombinant 3CLpro enzyme in assay buffer to a working concentration (e.g., 200 nM).
-
Reconstitute the fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO to a stock concentration (e.g., 10 mM) and then dilute in assay buffer to a working concentration (e.g., 20 µM).
-
Prepare a serial dilution of the test indole-4-carboxylate compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Then, dilute each concentration into the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted test compound or DMSO (vehicle control) to the wells of a black, 384-well microplate.
-
Add 25 µL of the 3CLpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: General Workflow for In Vivo Antiviral Efficacy Study
This workflow outlines the key steps for evaluating an antiviral compound in an animal model, such as the Syrian hamster model for SARS-CoV-2.
Caption: Workflow for an in vivo antiviral efficacy study.
Conclusion and Future Directions
The case studies of 5-chloropyridin-3-yl 1H-indole-4-carboxylate and CB-5083 powerfully demonstrate that the indole-4-carboxylate scaffold is more than just a synthetic intermediate; it is a viable foundation for developing novel, potent, and selective therapeutic agents. The data clearly show that derivatives of this core can achieve high target potency in vitro and translate this activity into meaningful efficacy in in vivo preclinical models.
The path forward is rich with opportunity. The chemical tractability of the indole-4-carboxylate core allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Researchers should be encouraged to explore this scaffold against a wider range of biological targets, including kinases, G-protein coupled receptors, and other enzymes, to unlock its full potential in addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of known drugs as potential SARS-CoV-2 Mpro inhibitors using ligand- and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vinblastine.[1][2] The efficient construction of this privileged heterocycle is, therefore, a central focus for synthetic chemists. This guide provides a head-to-head comparison of prominent indole synthesis methodologies, offering a deep dive into their mechanisms, practical applications, and relative merits. We will explore both classical name reactions and modern transition-metal-catalyzed approaches, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Enduring Classics vs. Modern Marvels: A Necessary Evolution
For over a century, methods like the Fischer, Bischler-Möhlau, and Nenitzescu syntheses have been the workhorses for constructing the indole nucleus.[3][4][5] These reactions, while foundational, often require harsh conditions and can have limitations in terms of substrate scope and functional group tolerance. The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, greater functional group compatibility, and novel pathways for bond formation.[6][7] This guide will dissect the strengths and weaknesses of both eras of indole synthesis.
At a Glance: Comparative Analysis of Indole Synthesis Methodologies
To facilitate a direct comparison, the following table summarizes key performance indicators for the discussed indole synthesis methods. The data represents typical observations and can vary based on specific substrates and reaction optimization.
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yields | Functional Group Tolerance | Regioselectivity | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Brønsted or Lewis acids (e.g., HCl, ZnCl₂)[3][8] | Moderate to Excellent[9] | Limited; sensitive to strong acids | Depends on ketone substitution[9] | Widely applicable, readily available starting materials | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones |
| Bischler-Möhlau Synthesis | α-Halo- or α-hydroxyketones, Arylamines | Excess aniline, heat[10] | Often low and variable[11] | Poor; harsh conditions | Can produce mixtures of regioisomers[11] | Access to 2-arylindoles | Harsh conditions (high temperatures), often low yields, unpredictable regiochemistry[4][11] |
| Nenitzescu Indole Synthesis | Benzoquinones, β-Aminocrotonic esters | Acid catalyst | Good | Moderate | Predictably yields 5-hydroxyindoles[5][12] | Direct route to 5-hydroxyindoles, a key pharmacophore[5][13] | Limited to specific substitution patterns on the indole core |
| Larock Indole Synthesis | o-Haloanilines, Disubstituted alkynes | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., LiCl)[14] | Good to Excellent[15] | Good; tolerates a wide range of functional groups | Generally high for 2,3-disubstituted indoles[16] | High convergence, broad substrate scope, mild conditions[14][15] | Cost of palladium catalyst, potential issues with unsymmetrical alkynes |
| Hegedus Indole Synthesis | o-Alkenylanilines | Palladium(II) salts (e.g., PdCl₂)[17] | Moderate to Good[18] | Good | Excellent | Mild conditions, intramolecular cyclization | Requires pre-functionalized anilines |
| Buchwald-Hartwig Amination Approach | o-Haloanilines, Ketones (via hydrazone) | Palladium catalyst, phosphine ligand, base[3][19] | Good to Excellent | Excellent | High | Broad substrate scope, excellent functional group tolerance | Multi-step process (hydrazone formation then cyclization), catalyst cost |
Delving into the Mechanisms: A Visual Guide
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing indole syntheses. The following diagrams, rendered in Graphviz, illustrate the stepwise transformations for selected classical and modern methodologies.
Fischer Indole Synthesis: A Classic Rearrangement
The Fischer indole synthesis proceeds through a[17][17]-sigmatropic rearrangement of a phenylhydrazone intermediate.[3][20]
Caption: Mechanism of the Fischer Indole Synthesis.
Larock Indole Synthesis: A Palladium-Catalyzed Cascade
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction.[14][15]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Protocols: From Benchtop to Discovery
To provide a practical context, detailed experimental procedures for the synthesis of 2-phenylindole via the Fischer and a modern palladium-catalyzed approach are provided below.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[21]
This protocol is adapted from a literature procedure and illustrates the classical approach.[21]
Materials:
-
Acetophenone phenylhydrazone (0.25 mol)
-
Anhydrous zinc chloride (250 g)
-
Ethanol (95%)
-
Concentrated hydrochloric acid
-
Activated carbon (Norit)
Procedure:
-
Step 1: Preparation of Acetophenone Phenylhydrazone. In a suitable flask, combine phenylhydrazine and acetophenone in equimolar amounts. The reaction is typically exothermic and may require cooling. The product, acetophenone phenylhydrazone, can be isolated by filtration and washed with cold ethanol. Yields are typically in the range of 87-91%.[21]
-
Step 2: Cyclization. In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent solidification, add 200 g of clean sand to the reaction mixture and stir.
-
Work-up and Purification. After the mixture has cooled, add 800 mL of water and 25 mL of concentrated hydrochloric acid and digest overnight on a steam cone to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole. Boil the collected solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with activated carbon and filter.
-
Allow the filtrate to cool to induce crystallization of 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The expected yield is 72-80%.[21]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Approach to 2-Substituted Indoles
This generalized protocol highlights the milder conditions and broader scope of modern catalytic methods.
Materials:
-
o-Bromoaniline derivative (1.0 mmol)
-
Ketone (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Step 1: In situ Hydrazone Formation. To an oven-dried Schlenk tube, add the o-bromoaniline, ketone, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Step 2: Palladium-Catalyzed Cyclization. To the reaction mixture, add the palladium precatalyst, phosphine ligand, and base under a positive pressure of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110°C for 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up and Purification. Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted indole.
Conclusion: Selecting the Optimal Synthetic Route
The choice of an indole synthesis methodology is a critical decision in any research program. For large-scale, cost-effective syntheses of simple indoles where functional group tolerance is not a major concern, the Fischer indole synthesis remains a viable option. However, for the synthesis of complex, highly functionalized indoles, particularly in the context of drug discovery and development, modern palladium-catalyzed methods such as the Larock indole synthesis and the Buchwald-Hartwig amination approach offer unparalleled advantages in terms of mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[3][14][15] The Nenitzescu synthesis provides a direct and efficient route to valuable 5-hydroxyindoles.[5][13] Ultimately, a thorough understanding of the strengths and limitations of each method, as detailed in this guide, will empower the synthetic chemist to make the most informed and effective choice for their specific target.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. testbook.com [testbook.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Bioactive Indole-4-Carboxylate Derivatives as PDE4 Inhibitors
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications.[1][2] Among these, indole-4-carboxylate derivatives have emerged as a promising class of molecules, frequently investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] A critical step in the preclinical development of these derivatives is the rigorous validation of their mechanism of action (MoA). This guide provides an in-depth, experimentally-grounded framework for researchers, scientists, and drug development professionals to elucidate and confirm the MoA of novel indole-4-carboxylate derivatives, with a particular focus on their role as phosphodiesterase 4 (PDE4) inhibitors.
The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma.[6][7][8] An increase in intracellular cAMP levels leads to the suppression of inflammatory responses and smooth muscle relaxation.[7][8] Several indole-based compounds have been identified as potent PDE4 inhibitors, making this a primary hypothesis for the MoA of many newly synthesized indole-4-carboxylate derivatives.[9][10][11]
This guide will navigate the logical progression of experiments, from initial target engagement to cellular and downstream functional consequences, to build a robust and defensible MoA dossier. We will also explore comparisons with established PDE4 inhibitors to benchmark the performance of novel derivatives.
I. Foundational Assays: Confirming Direct Target Engagement and Enzymatic Inhibition
The initial and most fundamental question to address is whether the indole-4-carboxylate derivative directly interacts with and inhibits the putative target, PDE4. A multi-pronged approach using both biophysical and biochemical assays is crucial for generating high-confidence data.
A. Biophysical Confirmation of Target Engagement
Biophysical methods provide direct evidence of a compound binding to its target protein.[12][13][14] These techniques are invaluable in the early stages of drug discovery to confirm physical interaction and guide lead optimization.[12][13]
DSF, or Thermal Shift Assay, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Step-by-Step Methodology:
-
Protein Preparation: Recombinantly express and purify the target human PDE4 isoform (e.g., PDE4B or PDE4D). Ensure high purity (>95%) and proper folding.
-
Reagent Preparation:
-
Prepare a 2X protein solution in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the indole-4-carboxylate derivative and a known PDE4 inhibitor (e.g., Rolipram or Roflumilast) in DMSO.[15] Create a dilution series.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
-
Assay Setup: In a 96- or 384-well qPCR plate, add the protein solution, the fluorescent dye, and the test compound or vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature from 25°C to 95°C.
-
Data Acquisition and Analysis: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. Calculate the change in melting temperature (ΔTm) induced by the compound compared to the vehicle control.
Interpretation of Results: A significant positive ΔTm shift indicates direct binding of the indole-4-carboxylate derivative to PDE4. Comparing the ΔTm values with a known PDE4 inhibitor provides a benchmark for binding affinity.
B. Biochemical Validation of Enzyme Inhibition
Following confirmation of direct binding, it is essential to demonstrate that this interaction translates into functional inhibition of the enzyme's catalytic activity.[16][17]
This assay measures the ability of the test compound to inhibit the PDE4-catalyzed hydrolysis of cAMP to 5'-AMP.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human PDE4 enzyme in assay buffer.
-
Prepare a stock solution of the indole-4-carboxylate derivative and a reference inhibitor in DMSO, followed by serial dilutions.
-
Prepare a solution of the substrate, cAMP.
-
Prepare a detection reagent that can quantify the amount of 5'-AMP produced or the remaining cAMP. Several commercial kits are available based on different detection principles (e.g., fluorescence polarization, luminescence).
-
-
Enzyme Reaction: In a microplate, incubate the PDE4 enzyme with varying concentrations of the test compound or reference inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Add cAMP to initiate the enzymatic reaction. Incubate for a specific time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) and calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18]
Data Presentation: Comparative PDE4 Inhibition
| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Indole-4-carboxylate Derivative X | Experimental Value | Experimental Value |
| Roflumilast (Reference)[8][20] | Literature/Experimental Value | Literature/Experimental Value |
| Rolipram (Reference)[15] | Literature/Experimental Value | Literature/Experimental Value |
II. Cellular Assays: Probing the Mechanism in a Physiological Context
While in vitro assays are crucial, demonstrating the activity of a compound within a living cell is a critical step towards validating its therapeutic potential.[21][22] Cell-based assays can confirm target engagement in a more complex biological environment and assess the downstream consequences of target modulation.[23][24]
A. Cellular Target Engagement
To confirm that the indole-4-carboxylate derivative can cross the cell membrane and bind to PDE4 within the cell, a cellular thermal shift assay (CETSA) can be employed.[12][13][25]
CETSA measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.[25]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target PDE4 isoform (e.g., a human monocytic cell line like U937). Treat the cells with the indole-4-carboxylate derivative or vehicle control for a specific duration.
-
Heating Profile: Heat aliquots of the treated cells at a range of different temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Protein Extraction: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PDE4 remaining in the supernatant at each temperature using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PDE4 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates intracellular target engagement.
B. Downstream Signaling Analysis
Inhibition of PDE4 should lead to an increase in intracellular cAMP levels. Measuring this second messenger is a key validation step.
This assay quantifies the levels of cAMP in cells following treatment with the test compound.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., U937 or primary human immune cells) in a microplate. Pre-treat the cells with various concentrations of the indole-4-carboxylate derivative or a reference inhibitor.
-
cAMP Induction: Stimulate the cells with an agent that induces cAMP production, such as forskolin (an adenylyl cyclase activator).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value (the effective concentration that produces 50% of the maximal response).
Data Presentation: Comparative Cellular Activity
| Compound | cAMP Accumulation EC₅₀ (nM) |
| Indole-4-carboxylate Derivative X | Experimental Value |
| Roflumilast (Reference) | Literature/Experimental Value |
III. Functional Assays: Linking Molecular Mechanism to Cellular Phenotype
The ultimate validation of the MoA lies in demonstrating that the molecular and cellular effects of the indole-4-carboxylate derivative translate into a relevant functional outcome. For an anti-inflammatory agent targeting PDE4, this typically involves measuring the inhibition of inflammatory mediator release from immune cells.
Experimental Protocol: Inhibition of TNF-α Release from LPS-Stimulated PBMCs
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine whose production is suppressed by elevated cAMP levels.[11]
Step-by-Step Methodology:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation.
-
Cell Treatment: Plate the PBMCs and pre-incubate them with serial dilutions of the indole-4-carboxylate derivative or a reference compound.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Quantification of TNF-α: After an appropriate incubation period (e.g., 4-18 hours), collect the cell culture supernatant. Measure the concentration of TNF-α using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
Data Presentation: Comparative Anti-Inflammatory Potency
| Compound | TNF-α Inhibition IC₅₀ (nM) |
| Indole-4-carboxylate Derivative X | Experimental Value |
| Roflumilast (Reference) | Literature/Experimental Value |
IV. Visualizing the Workflow and Signaling Pathway
To clearly communicate the experimental logic and the underlying biological pathway, diagrams are indispensable.
Experimental Workflow for MoA Validation
Caption: Experimental workflow for validating the mechanism of action.
PDE4 Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory action of indole-4-carboxylate derivatives on PDE4.
V. Conclusion
The validation of a drug candidate's mechanism of action is a cornerstone of modern drug discovery, providing the scientific rationale for its therapeutic application. For novel bioactive indole-4-carboxylate derivatives, a hypothesized inhibitory action on PDE4 can be systematically and robustly tested through a tiered approach. By integrating biophysical, biochemical, cellular, and functional assays, researchers can build a compelling and self-validating data package. This comprehensive experimental guide provides a roadmap for elucidating the MoA of this important class of compounds, thereby accelerating their potential journey from the laboratory to the clinic. The comparative analysis against established alternatives further serves to contextualize the potency and potential advantages of new chemical entities.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 8. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orally active indole N-oxide PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 13. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Enzyme assay - Wikipedia [en.wikipedia.org]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 20. PDE4 inhibitors in COPD--a more selective approach to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Based Assays | Thermo Fisher Scientific [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.kr [promega.kr]
- 24. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of Methyl 2-methyl-1H-indole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 2-methyl-1H-indole-4-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step.
Part 1: Hazard Assessment & Pre-Disposal Safety
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative hazard assessment can be synthesized from SDS data for structurally similar indole derivatives.
Table 1: Synthesized Hazard Profile
| Hazard Classification | Statement | Rationale & Source Compounds |
|---|---|---|
| Skin Irritation | Causes skin irritation (H315) | Based on data for methyl indole-4-carboxylate and methyl indole-2-carboxylate.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319) | Based on data for methyl indole-4-carboxylate and methyl indole-2-carboxylate.[1][2] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Based on data for methyl indole-4-carboxylate and methyl indole-2-carboxylate.[1][2] |
| Acute Oral Toxicity | Potentially harmful if swallowed (H302) | Based on data for the parent indole structure and methyl indole-2-carboxylate.[2] |
| Aquatic Toxicity | Potentially toxic to aquatic life | Based on data for the parent indole structure, which is classified as very toxic to aquatic life (H400). |
Given this profile, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[2]
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][3]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing must be worn to prevent skin exposure.[4]
-
Respiratory Protection: All waste handling, especially of the solid compound or solutions, should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Part 2: The Foundational Principle: Waste Segregation
The cornerstone of safe and efficient chemical disposal is the rigorous segregation of waste streams.[6] Mixing incompatible or different classes of waste can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and violate regulatory standards. This compound is a non-halogenated organic solid .[1][7] Therefore, its waste streams must be managed accordingly.
The decision-making process for segregating waste containing this compound is outlined below.
References
- 1. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
